molecular formula C10H9IN2O2 B13119773 Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Cat. No.: B13119773
M. Wt: 316.09 g/mol
InChI Key: VXJCSTOKHMHECA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C10H9IN2O2 and its molecular weight is 316.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

methyl 3-iodo-1-methylindazole-7-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-13-8-6(9(11)12-13)4-3-5-7(8)10(14)15-2/h3-5H,1-2H3

InChI Key

VXJCSTOKHMHECA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2C(=O)OC)C(=N1)I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties of 3-iodo-1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate (CAS: 1337881-75-0) represents a high-value "lynchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its functional handles: the electrophilic C3-iodide, the modifiable C7-ester, and the N1-methyl core.

Unlike simple indazoles, the 7-carboxylate substitution introduces significant steric and electronic bias, altering the regiochemical landscape of the molecule.[1] This guide provides a definitive technical analysis of its physicochemical properties, the critical challenge of N1-selective synthesis, and its application as a template for kinase inhibitors and DNA-encoded libraries.

Physicochemical Profile

The following properties are critical for handling and assay development. Data is based on the methyl ester variant, the most common commercial building block.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight 316.09 g/mol Ideal for fragment-based drug discovery (FBDD).
Physical State Off-white to pale yellow solidLight sensitive; store in amber vials.
LogP (Predicted) ~2.3 – 2.6Moderate lipophilicity; good membrane permeability.
Topological PSA ~45 ŲFavorable for CNS and oral bioavailability.
Solubility DMSO (>50 mM), DCM, EtOAcPoor water solubility; requires co-solvent for bioassays.
pKa (Conjugate Acid) ~1.5 (N2)The 7-Ester reduces basicity of the pyrazole ring compared to unsubstituted indazole.

Synthesis & Regiochemistry: The "N2-Problem"

Synthesizing the 1-methyl isomer of 7-substituted indazoles is chemically non-trivial. Standard methylation of 1H-indazole-7-carboxylates typically favors the N2-isomer (kinetic and thermodynamic product) due to steric hindrance at N1 caused by the bulky C7-ester and electronic repulsion.

Mechanistic Insight[2][3]
  • Standard Indazoles: Alkylation favors N1 (thermodynamic).[1][2][3]

  • 7-Carboxylate Indazoles: Alkylation favors N2 (>95% selectivity in some conditions) because the C7-carbonyl oxygen can stabilize the transition state for N2 attack, and the C7-group sterically blocks the N1 trajectory.

Therefore, the synthesis of the target 1-methyl compound requires specific protocols to overcome this bias.

Recommended Synthetic Workflow

To ensure high purity of the 1-methyl isomer, a de novo ring closure strategy using methylhydrazine is superior to methylating the pre-formed indazole.

Protocol A: De Novo Cyclization (High N1 Selectivity)

This route builds the N1-methyl bond before the ring closes, avoiding the N1/N2 selectivity issue.

  • Precursor: Methyl 2-acetyl-3-aminobenzoate (or related o-halo-acetophenone derivative).

  • Cyclization: Treat with methylhydrazine in ethanol/acetic acid.

  • Mechanism: Condensation of hydrazine with the ketone followed by nucleophilic aromatic substitution (or Pd-catalyzed coupling if starting from halide).

Protocol B: Direct Methylation (Requires Separation)

If starting from commercial Methyl 3-iodo-1H-indazole-7-carboxylate:

  • Reagents: MeI (1.1 equiv), NaH or Cs₂CO₃, DMF, 0°C to RT.

  • Outcome: Mixture of N2-Me (Major) and N1-Me (Minor).

  • Purification: The isomers have distinct R_f values. The N1-methyl isomer is typically less polar than the N2-isomer on silica gel.

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the divergent pathways and the "N2-trap" that researchers must avoid.

IndazoleSynthesis Precursor Methyl 2-amino-3-methylbenzoate IndazoleCore Methyl 1H-indazole-7-carboxylate (Parent Scaffold) Precursor->IndazoleCore 1. NaNO2, HCl 2. Cyclization N2_Isomer N2-Methyl Isomer (Major Product, Undesired) IndazoleCore->N2_Isomer MeI, NaH (Steric Steering) N1_Isomer N1-Methyl Isomer (Target: 1-Me-7-COOMe) IndazoleCore->N1_Isomer MeI, NaH (Minor Path) FinalTarget 3-Iodo-1-methyl-1H-indazole-7-carboxylate (Final Product) N1_Isomer->FinalTarget NIS or I2/KOH (C3 Iodination) AltPrecursor 2-Acetyl-3-bromo-benzoate AltPrecursor->N1_Isomer MeNHNH2 (Direct Cyclization)

Caption: Synthetic pathways highlighting the N2-alkylation preference of 7-substituted indazoles and the bypass strategy via hydrazine cyclization.

Chemical Reactivity & Orthogonality

The utility of 3-iodo-1-methyl-1H-indazole-7-carboxylate lies in its ability to undergo sequential, orthogonal functionalization.

C3-Iodine: The Suzuki/Sonogashira Vector

The C3-iodine is highly activated for oxidative addition to Palladium(0).

  • Reactivity Order: C3-I > C7-Ester.

  • Selectivity: Cross-coupling can be performed at C3 without affecting the C7-ester.

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

  • Scope: Aryl boronic acids (Suzuki), terminal alkynes (Sonogashira), amines (Buchwald-Hartwig).

C7-Ester: The Solubility & Diversity Handle

The C7 position points into the solvent front in many kinase binding modes (e.g., hinge binders), making it an ideal exit vector for solubilizing groups.

  • Transformations:

    • Hydrolysis: LiOH/THF -> Carboxylic Acid (can be coupled to amines).

    • Reduction: LiAlH₄ -> Benzyl alcohol.

    • Amidation: Direct reaction with amines/AlMe₃ (Weinreb amidation type).

Experimental Protocol: C3-Selective Suzuki Coupling

Standard operating procedure for functionalizing the C3 position.

  • Setup: Charge a reaction vial with 3-iodo-1-methyl-1H-indazole-7-carboxylate (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add 1,4-dioxane (degassed) and 2M aq. Na₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 80–90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with brine. The ester remains intact.

  • Note: If the boronic acid contains nucleophilic amines, the ester may cyclize or transamidate under high heat; keep pH controlled.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

Indazoles are privileged scaffolds for ATP-competitive kinase inhibitors.

  • Binding Mode: The N1 and N2 nitrogens often interact with the kinase hinge region (hydrogen bond acceptor/donor).

  • C3 Vector: Extends into the hydrophobic pocket (gatekeeper residue).

  • C7 Vector: The 7-carboxylate is unique; it projects towards the solvent-exposed region, allowing the attachment of polar groups (morpholines, piperazines) to improve physicochemical properties without disrupting binding affinity.

Visualization: Orthogonal Functionalization Map

This diagram details the logical flow of library generation using this scaffold.

ReactivityMap Core 3-Iodo-1-methyl-1H-indazole-7-carboxylate Suzuki C3-Aryl/Heteroaryl (Kinase Potency) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira C3-Alkyne (Rigid Linkers) Core->Sonogashira Pd(0), CuI, Alkyne Acid 7-Carboxylic Acid (Intermediate) Core->Acid LiOH, THF/H2O Alcohol 7-Hydroxymethyl (Polar Handle) Core->Alcohol LiAlH4 or DIBAL Amide 7-Carboxamide (Solubility/Selectivity) Acid->Amide HATU, R-NH2

Caption: Orthogonal reactivity map showing C3 (blue path) and C7 (red path) diversification.

References

  • Regioselective N-Alkylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][3][4]

    • Source: Beilstein J. Org.[5][3] Chem. 2021, 17, 1883–1894.

    • URL:[Link]

    • Relevance: Defines the "N2-selectivity" rule for 7-ester indazoles.
  • Indazole Synthesis Methodologies

    • Title: Recent advances in the synthesis of indazoles.[2][6][7][8][9][10]

    • Source: RSC Advances, 2014, 4, 35017.
    • URL:[Link]

    • Relevance: Reviews hydrazine cyclization vs.
  • Kinase Inhibitor Scaffolds

    • Title: Indazole derivatives as potent inhibitors of p21-activ
    • Source: Bioorganic & Medicinal Chemistry Letters.[11]

    • Relevance: Demonstrates the utility of 1,3,7-substituted indazoles in oncology.
  • Compound: Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate (CAS 1337881-75-0).

Sources

Technical Guide: Indazole-7-Carboxylate Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Indazole-7-carboxylate scaffold, a privileged pharmacophore in modern medicinal chemistry. It moves beyond general indazole chemistry to focus specifically on the 7-position substitution—a structural feature critical for the efficacy of poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib and emerging kinase inhibitors.

Executive Summary

The Indazole-7-carboxylate (and its bioisostere, the 7-carboxamide) represents a high-value scaffold in oncology and immunology. Unlike the more common 3-, 5-, or 6-substituted indazoles, the 7-position offers a unique vector for optimizing drug-target interactions. Its primary utility lies in its ability to mimic the nicotinamide moiety of NAD+, making it a cornerstone in the design of PARP inhibitors. Furthermore, recent data suggests its utility in achieving isoform selectivity in kinase discovery (e.g., JAK1), where the 7-substituent can exploit specific solvent-exposed pockets that are inaccessible to other isomer substitutions.

Structural Rationale & Pharmacophore Logic

The "Conformational Lock" Effect

The 7-carboxylate/carboxamide group is not merely a binding element; it is a structural control lever.

  • Intramolecular Hydrogen Bonding: In 2-substituted indazoles (common in PARP inhibitors), the N2-nitrogen can accept a hydrogen bond from the 7-carboxamide NH. This pseudo-ring formation planarizes the molecule, reducing the entropic penalty upon binding to the protein active site.

  • Vector Exploration: The 7-position projects substituents into the solvent-front region of many ATP-binding pockets, allowing for the attachment of solubilizing groups (e.g., piperidines, morpholines) without disrupting the core hinge-binding motif.

Binding Mode Mechanics (PARP1 Example)

In the context of PARP1 inhibition, the indazole-7-carboxamide functions as a nicotinamide mimic.

  • Donor-Acceptor Motif: The amide -NH₂ acts as a hydrogen bond donor to the backbone carbonyl of Gly863 .

  • Carbonyl Interaction: The amide C=O accepts a hydrogen bond from the side chain hydroxyl of Ser904 .

  • Pi-Stacking: The indazole core engages in

    
    -
    
    
    
    stacking with Tyr907 , anchoring the inhibitor in the catalytic cleft.

PARP_Binding_Mode cluster_pocket PARP1 Catalytic Pocket (Nicotinamide Binding Site) Scaffold Indazole-7-Carboxamide (Niraparib Core) Gly863 Gly863 (Backbone C=O) Scaffold->Gly863 H-Bond Donor (-NH2) Tyr907 Tyr907 (Pi-Stacking) Scaffold->Tyr907 Pi-Pi Stacking Ser904 Ser904 (Sidechain -OH) Ser904->Scaffold H-Bond Donor (-OH)

Figure 1: Schematic representation of the critical hydrogen bonding network between the Indazole-7-carboxamide core and the PARP1 active site.

Synthetic Accessibility & Protocols

Accessing the 7-substituted indazole core is synthetically more demanding than the 3- or 5-isomers. The most robust, scalable route involves the Modified Jacobson Cyclization starting from 2-amino-3-methylbenzoic acid derivatives.

Primary Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol avoids the use of unstable diazonium salts by using isoamyl nitrite for in situ nitrosation and cyclization.

Reagents:

  • Methyl 2-amino-3-methylbenzoate (Starting Material)[1]

  • Acetic Anhydride (

    
    )[2]
    
  • Isoamyl Nitrite[1]

  • Potassium Acetate (KOAc)[1]

  • Chloroform (

    
    )[1]
    

Step-by-Step Methodology:

  • Acetylation:

    • Dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in

      
       (approx. 15 mL/g).
      
    • Slowly add

      
       (2.3 eq) while maintaining the internal temperature <40°C.[1]
      
    • Stir at room temperature (RT) for 1 hour to form the acetamide intermediate.

  • Cyclization:

    • Add KOAc (0.3 eq) and isoamyl nitrite (2.2 eq) sequentially to the reaction mixture.

    • Heat the mixture to reflux (approx. 60-65°C) for 18–24 hours. The reaction creates a N-nitroso intermediate that rearranges and cyclizes to the indazole.

  • Workup & Deprotection:

    • Cool to RT and wash with saturated aqueous

      
      .[1] Dry organic phase over 
      
      
      
      and concentrate.
    • Hydrolysis (Optional but recommended for purity): Dissolve residue in MeOH/6N HCl (1:1 v/v) and stir at RT for 18 hours to remove any N-acetyl groups formed on the indazole nitrogen.

    • Remove volatiles under reduced pressure.[1][3]

  • Isolation:

    • Triturate the residue with ethyl acetate.[1] Filter the solid to obtain Methyl 1H-indazole-7-carboxylate hydrochloride .

    • Yield Expectation: 65–75%.

Synthesis_Pathway Start Methyl 2-amino-3-methylbenzoate Step1 Acetylation (Ac2O, CHCl3, <40°C) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Diazotization/Cyclization (Isoamyl Nitrite, KOAc, Reflux) Inter1->Step2 Product Methyl 1H-indazole-7-carboxylate Step2->Product N-N Bond Formation

Figure 2: The Modified Jacobson Cyclization route for scalable access to the indazole-7-carboxylate core.

Medicinal Chemistry & SAR

PARP Inhibitors (The Niraparib Case)

The development of Niraparib (MK-4827) illustrates the power of this scaffold. Early screens identified the indazole-3-carboxamide as a weak hit. Shifting the carboxamide to the 7-position resulted in a dramatic potency increase.

Compound FeatureEffect on Potency/PKMechanism
7-Carboxamide Critical (>100x boost) Mimics nicotinamide; H-bonds with Gly863/Ser904.
2-Phenyl Ring High PotencyFills the hydrophobic pocket adjacent to the catalytic site.
4-Piperidine BioavailabilityImproves solubility and pharmacokinetic profile (oral availability).
3-H (Unsubstituted) SelectivityAvoids steric clash in the restricted PARP active site.
Emerging Application: Kinase Selectivity (JAK1)

While less common than in PARP, the 7-carboxylate is emerging as a tool for kinase selectivity. A study on JAK1 inhibitors demonstrated that attaching a propargylic alcohol at the 3-position of a 5-(4'-indazolyl)indazole-7-carboxamide core conferred high selectivity for JAK1 over JAK2.[4] The 7-carboxamide moiety in this context likely orients the inhibitor to exploit subtle differences in the solvent-exposed regions of the kinase hinge.

Experimental Protocol: PARP1 Enzymatic Assay

To validate the activity of synthesized indazole-7-carboxylates, a high-throughput chemiluminescent assay is standard.

Assay Principle: Measures the amount of biotinylated ADP-ribose transferred from NAD+ to histone proteins.

Protocol:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 10 mM

    
    , 1 mM DTT).
    
  • Enzyme Mix: Dilute human recombinant PARP1 enzyme to 0.5 units/well in assay buffer.

  • Substrate Mix: Prepare a mixture of biotinylated NAD+ (25 µM) and activated DNA (10 µg/mL).

  • Inhibitor Addition:

    • Add 10 µL of test compound (Indazole-7-carboxylate derivative) in varying concentrations (diluted in DMSO) to a 96-well plate pre-coated with Histones.

    • Add 20 µL of Enzyme Mix. Incubate for 15 min at RT.

  • Reaction Initiation: Add 20 µL of Substrate Mix. Incubate for 60 min at RT.

  • Detection:

    • Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).

    • Add Streptavidin-HRP conjugate (1:1000 dilution). Incubate 30 min.

    • Add Chemiluminescent HRP substrate. Read luminescence on a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

References

  • Discovery of MK-4827 (Niraparib): Jones, P., et al. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors."[5] Journal of Medicinal Chemistry, 2009, 52(22), 7170–7185. Link

  • Synthetic Protocol (Jacobson Cyclization): "Preparation of 1H-indazole-7-carboxylic acid derivatives." ChemicalBook Protocols, based on WO2004/29050. Link

  • Kinase Selectivity (JAK1): "Linear propargylic alcohol functionality attached to the indazole-7-carboxamide as a JAK1-specific linear probe group."[4] Bioorganic & Medicinal Chemistry, 2014, 22(4). Link

  • PARP Structural Biology: "Crystal Structures of Poly(ADP-ribose) Polymerase-1 (PARP-1) Zinc Fingers Bound to DNA." Journal of Biological Chemistry, 2012. Link

Sources

Medicinal Chemistry of 3-Iodo-Indazole Derivatives: A Technical Guide to Synthesis and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including the multi-kinase inhibitors axitinib and pazopanib[1]. Within the drug discovery pipeline, functionalization at the C-3 position is critical for modulating target affinity and pharmacokinetic properties. To achieve this, 3-iodo-1H-indazole (and its halogenated derivatives like 6-bromo-3-iodo-1H-indazole) acts as the premier molecular building block[2],[3]. This technical guide explores the causal rationale behind C-3 iodination, details self-validating synthetic protocols, and analyzes the biological efficacy of the resulting derivatives against oncogenic kinase targets.

Structural Rationale & The Indazole Pharmacophore

The selection of iodine as a substituent at the C-3 position is driven by both physicochemical and synthetic imperatives:

  • Lipophilicity and Bioavailability: The bulky, highly polarizable iodine atom significantly enhances the overall lipophilicity of the indazole core. This modification improves membrane permeability, which is a critical factor in optimizing the oral bioavailability of small-molecule drugs[2].

  • Regioselective Reactivity: The indazole ring is an electron-rich heterocycle. Electrophilic aromatic substitution occurs preferentially at the C-3 position due to the thermodynamic stability of the intermediate Wheland complex[4].

  • Cross-Coupling Versatility: The carbon-iodine (C-I) bond possesses a lower dissociation energy compared to C-Br or C-Cl bonds. Consequently, 3-iodoindazole is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), as the crucial oxidative addition step proceeds rapidly under milder conditions[5],[3].

Synthetic Methodologies & Workflows

The transformation of a basic indazole into a highly functionalized bioactive derivative relies on a robust, two-stage synthetic workflow.

SynthWorkflow Indazole 1H-Indazole (Starting Material) Iodination Electrophilic Iodination (I2, KOH, DMF) Indazole->Iodination IodoIndazole 3-Iodo-1H-indazole (Key Intermediate) Iodination->IodoIndazole CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) IodoIndazole->CrossCoupling Boronic Acids / Pd Cat. Derivatives 3-Substituted Indazole Derivatives (Bioactive) CrossCoupling->Derivatives

Synthetic workflow for 3-substituted indazoles via 3-iodo-1H-indazole intermediate.

Protocol 1: Electrophilic Iodination of 1H-Indazole

This protocol details the regioselective iodination of the indazole core to yield 3-iodo-1H-indazole[4].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask, add 1H-indazole (1.0 equiv) and dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add potassium hydroxide (KOH) pellets (2.0 to 4.0 equiv) to the stirred solution.

  • Halogenation: Prepare a solution of elemental iodine (I2) (1.5 to 2.0 equiv) in DMF. Add this dropwise to the reaction mixture at room temperature and stir for 1 to 3 hours[4],[6].

  • Quench & Work-up: Pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO3) or sodium dithionite (Na2S2O4)[4],[6]. Extract the aqueous layer with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

Causality & Self-Validation:

  • Causality of Reagents: KOH is utilized to deprotonate the indazole N-H. This generates an anionic pyrazole ring with significantly higher electron density, thereby directing the electrophilic attack of I2 exclusively to the C-3 position[4]. DMF acts as a polar aprotic solvent that excellently solvates both the base and the organic substrate while stabilizing the ionic transition states[6].

  • Self-Validating Check: The reaction quench is visually self-validating. The addition of NaHSO3 reduces unreacted, dark-brown I2 to colorless, water-soluble iodide ions. The immediate disappearance of the brown color confirms that the halogenation has ceased and the organic product is free from elemental iodine contamination[4].

Protocol 2: Suzuki-Miyaura Cross-Coupling of Unprotected 3-Iodoindazole

The C-3 iodine atom acts as a leaving group for the introduction of aryl or vinyl moieties[5].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 3-iodo-1H-indazole (1.0 equiv), the desired aryl or vinyl boronic acid (1.5 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%)[4],[5].

  • Solvent & Base: Add a solvent mixture of Dioxane/H2O (or DMF) and a base such as Na2CO3 or NaHCO3 (2.0-3.0 equiv)[4],[5].

  • Degassing: Purge the vial with Argon or N2 for 15 minutes to remove dissolved oxygen.

  • Heating: Seal the vial and subject it to microwave irradiation at 100-120 °C for 10-40 minutes (or conventional heating at 80 °C for 8-12 hours)[4],[5],[7].

  • Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via silica gel column chromatography[7].

Causality & Self-Validation:

  • Causality of Unprotected Strategy: N-protection (e.g., with Boc or SEM groups) is deliberately omitted to streamline the synthesis. Unprotected 3-iodoindazoles undergo successful Suzuki coupling because the oxidative addition of Pd(0) into the weak C-I bond is highly favored[7]. Furthermore, electron-withdrawing substituents (like nitro groups) make N-Boc groups labile under basic aqueous conditions, resulting in spontaneous deprotection[7]. Microwave irradiation is employed to rapidly overcome the activation energy barrier associated with sterically hindered boronic acids[8],[7].

  • Self-Validating Check: The oxidative addition of the palladium catalyst usually induces a color shift in the reaction mixture (from pale yellow to a darker, homogeneous state). Reaction completion is validated via LC-MS by monitoring the total consumption of the parent 3-iodoindazole mass [M+H]+.

Quantitative Data: Cross-Coupling Efficiency

The table below summarizes the optimized parameters for the Suzuki coupling of 3-iodoindazoles, demonstrating the superior efficiency of microwave (MW) irradiation.

CatalystBaseSolventTemp (°C)TimeYield (%)Ref
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Dioxane120 (MW)40 min75–87[5]
Pd(PPh3)4NaHCO3DMF808–12 h55–70[4]
Pd(PPh3)4Na2CO3Dioxane/H2O100 (MW)10 min87[7]

Biological Activity & Target Kinases

Indazole derivatives synthesized via 3-iodo intermediates exhibit profound biological activity, primarily acting as ATP-competitive kinase inhibitors[1].

Mechanism of Action: PLK4 and TTK Inhibition

Polo-like kinase 4 (PLK4) and TTK (Monopolar Spindle 1) are critical regulatory kinases involved in centriole duplication and spindle assembly[9],[10]. Overexpression of these kinases drives centrosome amplification, a hallmark of tumor proliferation[9]. Indazole-based compounds, such as axitinib and novel derivatives like Compound C05, bind tightly to the ATP-binding cleft of these kinases, arresting the cell cycle and inducing apoptosis in cancer cells[9].

KinasePathway IndazoleDrug Indazole Derivative (e.g., C05, Axitinib) PLK4 PLK4 / TTK Kinase IndazoleDrug->PLK4 Inhibits Apoptosis Cancer Cell Apoptosis IndazoleDrug->Apoptosis Induces Centrosome Centrosome Amplification PLK4->Centrosome Promotes Proliferation Tumor Proliferation Centrosome->Proliferation Drives Proliferation->Apoptosis Blocked by drug

Mechanism of action for indazole-based PLK4 inhibitors in cancer cell apoptosis.

Quantitative Data: Biological Efficacy

Through rigorous Structure-Activity Relationship (SAR) studies, researchers have demonstrated that substituting the C-3 position via the 3-iodo intermediate yields compounds with nanomolar potency[9],[11].

Compound / DerivativeBiological TargetActivity MetricCell Line / Assay TypeRef
AxitinibPLK4 / VEGFRKi = 4.2 nMEnzymatic Assay[9]
Compound C05PLK4IC50 < 0.1 nMEnzymatic Assay[9]
Compound C05AntiproliferativeIC50 = 0.979 μMMCF-7 (Breast Cancer)[9]
Compound 5β3-Adrenergic ReceptorEC50 = 21 nMReceptor Agonist Assay[11]

Conclusion

The medicinal chemistry of indazole derivatives is heavily reliant on the strategic utilization of 3-iodo-1H-indazole. By exploiting the distinct electronic properties of the indazole core, chemists can achieve highly regioselective iodination. The resulting C-I bond serves as a highly reactive, self-validating handle for palladium-catalyzed cross-coupling, enabling the rapid generation of diverse, structurally complex libraries. These derivatives continue to demonstrate exceptional therapeutic promise, particularly as potent inhibitors of oncogenic kinases like PLK4 and TTK.

References

  • Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: mdpi.com URL: [Link]

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate Source: nih.gov URL:[Link]

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: nih.gov URL: [Link]

  • Title: 6-((tert-butyldiphenylsilyl)oxy)-3-iodo-1H-indazole Source: molaid.com URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: rsc.org URL:[Link]

  • Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME Source: googleapis.com (European Patent Office) URL:[Link]

Sources

Advanced Pharmacochemistry of 1,3,7-Trisubstituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the synthetic challenges and pharmacological potential of 1,3,7-trisubstituted indazoles , a specific and sterically demanding subset of the indazole privileged scaffold.

A Technical Guide for Drug Discovery & Development

Executive Summary

The indazole scaffold (1H-indazole) is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in approved kinase inhibitors like Axitinib and Pazopanib .[1] While C3 and N1 substitutions are well-explored for hinge-binding and solubility modulation respectively, the C7 position remains an underutilized vector for optimizing selectivity.

This guide focuses on 1,3,7-trisubstituted indazoles , a structural class that offers unique opportunities to target allosteric pockets and modulate metabolic stability. However, accessing the C7 position requires overcoming significant steric and electronic barriers. This document synthesizes field-proven synthetic protocols with critical structure-activity relationship (SAR) data to guide researchers in exploiting this "hard-to-reach" chemical space.

The Pharmacophore: Why 1,3,7-Substitution?

In kinase drug discovery, the indazole binding mode typically involves:

  • N1 Position: Projects into the solvent front; ideal for solubilizing groups (e.g., piperazines, morpholines).

  • C3 Position: Often forms hydrogen bonds with the kinase hinge region.

  • C7 Position (The Strategic Vector):

    • Steric Gating: Substituents here can clash with the "gatekeeper" residue or the ribose-binding pocket, providing a mechanism to dial out off-target activity against homologous kinases.

    • Metabolic Blocking: C7 is a common site for oxidative metabolism. Blocking this site with halogens or methyl groups can extend half-life (

      
      ).
      
    • Electronic Tuning: Substituents at C7 electronically communicate with N1, influencing the pKa and hydrogen-bond donor capability of the pyrazole NH (if N1 is unsubstituted) or the acceptor capability of N2.

Synthetic Strategies: Accessing the C7 Position

Constructing the 1,3,7-trisubstituted core is non-trivial due to the innate reactivity of the indazole ring, which favors electrophilic aromatic substitution (SEAr) at C3 and C5. Two primary strategies exist: De Novo Cyclization and Late-Stage C-H Functionalization .

Strategy A: De Novo Cyclization (Classical)

This route builds the ring from pre-functionalized benzene precursors. It is reliable but linear, limiting library diversity.

  • Precursor: 2-Amino-3-substituted acetophenones.

  • Mechanism: Diazotization or condensation with hydrazine.

  • Limitation: Requires the C7 substituent to be present before ring closure, which restricts the ability to rapidly scan C7 analogs.

Strategy B: Late-Stage C-H Activation (Modern)

Direct functionalization of the C7–H bond is the preferred method for SAR exploration. It utilizes the N1 or N2 nitrogen as a directing group (DG) for transition metal catalysis.

Visualization: Synthetic Logic Flow

G Start Target: 1,3,7-Trisubstituted Indazole RouteA Route A: De Novo Cyclization Start->RouteA High Scale RouteB Route B: C-H Activation Start->RouteB High Diversity PrecursorA 2,6-Disubstituted Aniline RouteA->PrecursorA PrecursorB 1,3-Disubstituted Indazole RouteB->PrecursorB StepA1 Diazotization / Cyclization PrecursorA->StepA1 StepA1->Start StepB1 Directing Group (DG) Install PrecursorB->StepB1 StepB2 Pd/Rh Catalyzed C7-Funct. StepB1->StepB2 StepB2->Start

Caption: Figure 1. Retrosynthetic logic comparing linear cyclization (Route A) vs. divergent C-H activation (Route B).

Detailed Experimental Protocol

Protocol: Regioselective Pd-Catalyzed C7-Arylation

This protocol is adapted from recent advances in C–H activation (e.g., J. Am. Chem. Soc., ACS Catalysis) utilizing a transient or removable directing group strategy. It allows for the installation of aryl groups at C7 on an existing 1,3-substituted core.

Target: Synthesis of 1-methyl-3-phenyl-7-(4-tolyl)-1H-indazole.

4.1 Reagents & Equipment
  • Substrate: 1-Methyl-3-phenyl-1H-indazole (1.0 equiv).

  • Coupling Partner: 4-Iodotoluene (1.5 equiv).

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%).

  • Ligand: 1,10-Phenanthroline (10-20 mol%). Note: Essential for C7 selectivity over C3/C5.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Solvent:

    
    -Dimethylacetamide (DMAc), anhydrous.
    
  • Atmosphere: Argon or Nitrogen.

4.2 Step-by-Step Methodology
  • Setup: In a glovebox or under active Ar flow, charge a dried Schlenk tube with Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.10 mmol), and K₂CO₃ (1.0 mmol).

  • Addition: Add the indazole substrate (0.5 mmol) and 4-iodotoluene (0.75 mmol).

  • Solvation: Add anhydrous DMAc (2.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the mixture to 140 °C in an oil bath for 16–24 hours.

    • Expert Note: Vigorous stirring is critical as the base is insoluble. Monitor by LC-MS. The C7 product usually elutes later than the starting material due to increased lipophilicity.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Wash the filtrate with brine (3x) to remove DMAc. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

4.3 Self-Validating Checkpoints
  • Color Change: Reaction mixture typically turns from orange/red to dark brown/black. If it remains pale yellow, the catalyst may not have activated.

  • Regioselectivity Check: Confirm C7 substitution via ¹H NMR.

    • Diagnostic Signal: The C7 proton (usually a doublet around 7.5-7.8 ppm) will disappear.

    • NOE Signal: A Nuclear Overhauser Effect (NOE) should be observed between the N1-Methyl group and the new aryl protons at C7. If NOE is seen between N1-Me and a proton, you have likely not substituted at C7 (or the N1-Me is interacting with C7-H). Correction: In the product, N1-Me is adjacent to the new C7-Aryl group; significant steric broadening or NOE cross-peaks between N1-Me and the ortho protons of the new aryl ring confirm C7 regiochemistry.

Biological Applications & SAR Insights

The 1,3,7-trisubstituted pattern has specific utility in "tuning" biological responses.

Case Study: CCR4 Antagonists

In the development of antagonists for the chemokine receptor CCR4 (an immunomodulatory target), the C7 position proved to be a critical "steric filter."

  • Observation: Researchers found that while bulky groups were tolerated at C4, only small groups were tolerated at C7.[2][3]

  • Implication: A 1,3,7-trisubstituted analog with a large C7 group lost potency, likely due to clashing with the receptor's transmembrane helices. However, a small C7 substituent (e.g., -F, -Me) can improve metabolic stability without abolishing binding.

Case Study: nNOS Inhibition

7-Nitroindazole (7-NI) is a classic selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).

  • Mechanism: The 7-nitro group withdraws electron density, altering the basicity of the indazole N2, which coordinates with the heme iron in the enzyme active site.

  • 1,3,7-Relevance: Derivatives such as 3-bromo-7-nitroindazole maintain high potency. The 1,3,7-substitution pattern here allows for dual optimization: C7 for electronic tuning of the heme-binding nitrogen, and C3 for filling the hydrophobic substrate access channel.

Quantitative Data Summary

The table below summarizes the impact of C7 substitution in representative kinase/enzyme assays.

Compound ClassTargetC7 SubstituentActivity (

/

)
Effect of C7 Subst.
Indazole Sulfonamide CCR4-H8.5 nMBaseline potency.
Indazole Sulfonamide CCR4-Ph (Phenyl)> 1000 nMLoss of activity (Steric clash).
7-Nitroindazole nNOS-NO₂0.4 µMHigh Selectivity vs eNOS.
Indazole-3-Carboxamide PAK1-Me (Methyl)Predicted ActiveMaintains binding; improves lipophilicity.

Biological Pathway Visualization

The following diagram illustrates the interaction logic of a 1,3,7-trisubstituted indazole within a generic kinase ATP-binding pocket.

SAR Indazole 1,3,7-Trisubstituted Indazole C3 C3 Substituent (Hinge Binder) Indazole->C3 N1 N1 Substituent (Solvent Exposure) Indazole->N1 C7 C7 Substituent (Selectivity/Metabolism) Indazole->C7 Hinge Hinge Region (H-Bonds) C3->Hinge Primary Affinity Solvent Solvent Front (Solubility) N1->Solvent ADME Properties Target Kinase ATP Pocket C7->Target Blocks Metabolism Gatekeeper Gatekeeper Residue (Steric Filter) C7->Gatekeeper Avoids Clash = Selectivity

Caption: Figure 2. Pharmacophore mapping of 1,3,7-trisubstituted indazoles in a kinase active site.

References

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Journal of Organic Chemistry. (2014). Describes the regioselective arylation protocol. Link

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CCR4 antagonists. Journal of Medicinal Chemistry. (2013). Details the steric constraints at C7. Link

  • Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles. Chemistry – An Asian Journal. (2017). Alternative C-H activation strategy using amide directing groups. Link

  • Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorganic & Medicinal Chemistry Letters. (2001).[4] Establishes C7 electronic effects on NOS inhibition. Link

  • Indazole Scaffolds in Drug Discovery. BenchChem Technical Review. (2025). General overview of indazole pharmacochemistry. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Specifically, 3-iodo-1-methyl-1H-indazole-7-carboxylate presents a unique synthetic challenge and opportunity:

  • The C7-Carboxylate Effect: Acts as an electron-withdrawing group (EWG), reducing the electron density of the indazole core. While this facilitates the initial oxidative addition of Pd(0) into the C3–I bond, it also makes the core susceptible to side reactions if the catalytic cycle stalls.

  • The N1-Methyl Steric Penalty: The methyl group at the N1 position creates significant steric hindrance adjacent to the C3 reaction site. This crowding complicates the transmetalation step with bulky boronic acids, often leading to competitive protodeboronation or homocoupling if the reaction conditions are not rigorously optimized.

Mechanistic Insights & Causality

To overcome the steric and electronic hurdles of this specific substrate, the catalytic system must be carefully engineered:

  • Catalyst Selection (The Bite Angle Causality): Standard catalysts like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     often fail or provide low yields due to slow reductive elimination. Instead, utilizing 
    
    
    
    is highly recommended. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (approx. 99°). This wide angle forces the transmetalated aryl groups on the Pd(II) center closer together, significantly accelerating the rate-limiting reductive elimination step and bypassing the steric bulk of the N1-methyl group.
  • Base and Solvent Dynamics: A biphasic system of 1,2-dimethoxyethane (DME) and aqueous

    
     is optimal[1]. DME provides excellent solubility for both the indazole ester and the catalyst, while the aqueous base ensures the continuous generation of the reactive boronate species required for efficient transmetalation.
    

Pathway A C3-Aryl Indazole Derivative B Target Engagement (e.g., BRDT-BD2 / BCL6) A->B C Protein Inhibition or Degradation B->C D Therapeutic Outcome (Contraception / Oncology) C->D

Downstream application pathway of C3-functionalized indazoles in drug development.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling for the 3-iodo-1-methyl-1H-indazole core, demonstrating the superiority of bidentate ligands and ethereal solvents.

EntryCatalyst (10 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Time (h)Yield (%)
1

Toluene / EtOH /


901642%
2

THF /


801268%
3

DME /

(1:1)

90 4 89%
4

Dioxane /


100876%

Note: Yields are isolated yields after silica gel chromatography. Boronic acid used: Phenylboronic acid (1.5 eq).

Experimental Protocol

This protocol is designed as a self-validating system . Built-in checkpoints ensure that errors (such as oxygen contamination or catalyst poisoning) are identified immediately during the workflow, preventing the loss of valuable starting materials.

Reagents Required
  • Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate (1.0 equiv, 1.0 mmol, ~316 mg)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv, 1.5 mmol)

  • 
     (0.1 equiv, 0.1 mmol, ~81 mg)
    
  • 
     (2.0 M aqueous solution, 2.0 equiv, 1.0 mL)
    
  • 1,2-Dimethoxyethane (DME), anhydrous (4.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the indazole substrate, the boronic acid, and the palladium catalyst.

  • Seal the vial with a septum cap.

  • Causality Note: Assembling solid reagents first prevents the catalyst from adhering to the wet walls of the vessel, ensuring accurate stoichiometry.

Step 2: Deoxygenation (Critical Step)

  • Insert a needle connected to a Schlenk line (Argon/Vacuum) through the septum.

  • Perform three cycles of brief vacuum (10 seconds) followed by argon backfill.

  • Add the anhydrous DME (4.0 mL) and the 2.0 M aqueous

    
     (1.0 mL) via syringe.
    
  • Sparge the biphasic mixture with argon gas for 10 minutes by submerging a long needle directly into the liquid phase.

  • Validation Checkpoint: The solution should appear as a clear, reddish-orange or amber mixture. If the solution turns opaque black immediately upon solvent addition or initial heating, the Pd(0) has oxidized to palladium black due to oxygen contamination. Halt the reaction and restart.

Step 3: Thermal Activation

  • Transfer the vial to a pre-heated oil bath at 90 °C (or a microwave reactor set to 85–110 °C)[1].

  • Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the organic DME phase and the aqueous base phase.

  • Allow the reaction to proceed for 2 to 4 hours.

Step 4: Reaction Monitoring

  • Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: Look for the disappearance of the starting material mass (

    
     = 317). If a peak corresponding to 
    
    
    
    = 191 appears, protodehalogenation has occurred. This indicates the transmetalation step is too slow, requiring either a fresher batch of boronic acid or a switch to a more active base like
    
    
    .

Step 5: Workup and Isolation

  • Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow A 1. Substrate Assembly Indazole & Boronic Acid B 2. Catalyst & Base Pd(dppf)Cl2 + Na2CO3 A->B C 3. Deoxygenation Argon Sparging (15 min) B->C D 4. Thermal Activation 90°C, 2-4h C->D E 5. Reaction Monitoring LC-MS Validation D->E F 6. Isolation Extraction & Chromatography E->F

Experimental workflow for the Suzuki-Miyaura coupling of 3-iodo-1-methyl-1H-indazoles.

References

  • Discovery and characterization of bromodomain 2–specific inhibitors of BRDT Source: Proceedings of the National Academy of Sciences (PNAS) / NIH URL:[Link]

  • Bridging Biology and Chemistry: BCL6, BMS-986458, and AI-Predicted Routes to Scalable Degraders Source: Chemical.AI URL:[Link]

  • Bet subfamily inhibitors and methods using same (US20240158355A1)

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, featured prominently in kinase inhibitors (e.g., Axitinib, Lenvatinib). The C3 position represents a critical vector for structure-activity relationship (SAR) exploration.[1] While 3-haloindazoles are standard intermediates, 3-iodoindazole offers superior reactivity compared to its bromo- and chloro-analogs, enabling cross-coupling under milder conditions with broader functional group tolerance.

This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of 3-iodoindazoles.[2] It addresses the specific challenges of this substrate—namely, the competing coordination of the pyrazole nitrogen (


/

) and the lability of the C-I bond.

Strategic Analysis: Reactivity & Protection

The Electrophilic Advantage

The C3-iodine bond in indazole is highly activated toward oxidative addition due to the electron-deficient nature of the pyrazole ring.[3]

  • Reactivity Order: C3-I > C3-Br >> C3-Cl.

  • Implication: Oxidative addition is rarely the rate-determining step (RDS). Consequently, catalyst loading can often be lowered (1–3 mol%), provided the catalyst is not poisoned by the substrate's nitrogen atoms.

The N-Protection Imperative

Unprotected indazoles possess an acidic proton (


) at 

. In basic coupling conditions, the resulting anion can coordinate to Pd(II), forming stable, inactive "palladacycles."
  • Recommendation: Always protect

    
     prior to C3-coupling unless using specific ligand-free aqueous conditions.
    
  • Strategic Choice:

    • Boc (tert-butyloxycarbonyl): Ideal for rapid SAR. Labile; can often be cleaved in situ during microwave heating.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust. Withstands strong bases (e.g., LiHMDS in Buchwald couplings).[4]

    • THP (Tetrahydropyranyl): Acid-labile, cost-effective for large scale.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for 3-iodoindazole functionalization.

IndazoleWorkflow Start 1H-Indazole Iodination 3-Iodination (I2/KOH) Start->Iodination Electrophilic Subst. Direct Direct C-H Activation (Limited Scope) Start->Direct Protect N-Protection (Boc/SEM/THP) Iodination->Protect Base/Electrophile Coupling Pd-Catalyzed Coupling (C3) Protect->Coupling Pd(0) Cycle Deprotect N-Deprotection Coupling->Deprotect Acid/Base/TBAF Final C3-Functionalized 1H-Indazole Deprotect->Final

Figure 1: Strategic workflow for accessing C3-substituted indazoles. The protection step is the critical control point for yield consistency.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Application: Introduction of aryl and heteroaryl systems. Highlight: This protocol utilizes a microwave-assisted method where N-Boc deprotection can occur concomitantly with coupling, streamlining the workflow.

Materials
ReagentEquiv.[2][5][6][7][8][9]Role
N-Boc-3-iodoindazole 1.0Substrate
Aryl Boronic Acid 1.5Coupling Partner
Pd(dppf)Cl₂·DCM 0.05Catalyst (Robust, air-stable)
K₂CO₃ (2M aq) 3.0Activator Base
1,4-Dioxane [0.1 M]Solvent
Step-by-Step Methodology
  • Setup: In a microwave-compatible vial, combine N-Boc-3-iodoindazole (1.0 equiv), aryl boronic acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvation: Add 1,4-Dioxane (concentration 0.1 M relative to indazole).

  • Activation: Add

    
     solution (2M aqueous, 3.0 equiv). Crucial: The presence of water is required for the transmetallation step.
    
  • Degassing: Sparge with Argon for 2 minutes or seal and purge via needle.

  • Reaction:

    • Method A (Sequential): Heat at 85°C (oil bath) for 4–12 hours. Product retains Boc group.

    • Method B (Tandem): Microwave irradiation at 110°C for 30–60 minutes. Thermal cleavage of Boc often occurs here, yielding the free NH-indazole directly.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • TLC Monitoring: 3-iodoindazoles are UV-active. If the starting material spot disappears but no product forms, check for protodehalogenation (replacement of I with H). This indicates the catalytic cycle is stalling at the oxidative addition stage or transmetallation is failing, often due to insufficient base strength or inactive boronic acid.

Protocol 2: Sonogashira Coupling (C-C Alkyne)

Application: Introduction of alkynyl linkers (rigid spacers). Challenge: Copper acetylides can be sensitive; thorough degassing is vital to prevent homocoupling of the alkyne (Glaser coupling).

Materials
ReagentEquiv.[2][5][6][7][8][9]Role
N-SEM-3-iodoindazole 1.0Substrate (SEM preferred for stability)
Terminal Alkyne 1.2Coupling Partner
Pd(PPh₃)₂Cl₂ 0.03Catalyst
CuI 0.05Co-catalyst
Triethylamine (Et₃N) 3.0Base/Solvent
DMF [0.2 M]Co-Solvent
Step-by-Step Methodology
  • Catalyst Pre-mix: In a dry vial, weigh

    
     (3 mol%) and CuI (5 mol%). Note: CuI must be off-white/tan. If green or gray, it is oxidized and will fail.
    
  • Substrate Addition: Add N-SEM-3-iodoindazole (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Solvent System: Add DMF and

    
    .[2]
    
  • Degassing (Critical): Freeze-pump-thaw is ideal. Alternatively, vigorous Argon sparging for 10 minutes. Oxygen leads to alkyne dimerization.

  • Reaction: Stir at Room Temperature (25°C). If conversion is slow after 4 hours, heat to 50°C.

  • Quench: Dilute with ether and wash with saturated

    
      (aqueous).
    
    • Visual Check: The aqueous layer should turn deep blue (copper-amine complex), indicating successful removal of copper species.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond)

Application: Synthesis of 3-aminoindazoles.[2] Complexity: High. The indazole nitrogen (even when protected) and the product amine can poison Pd. Specialized bulky ligands are required.[6]

Materials
ReagentEquiv.[2][5][6][7][8][9]Role
N-SEM-3-iodoindazole 1.0Substrate
Primary/Secondary Amine 1.2Nucleophile
BrettPhos Pd G3 0.02Pre-catalyst (Ensures rapid activation)
LiHMDS (1M in THF) 2.2Strong Base
THF [0.15 M]Solvent
Step-by-Step Methodology
  • Glovebox/Schlenk: This reaction is highly sensitive to moisture.

  • Mixing: Combine N-SEM-3-iodoindazole, amine, and BrettPhos Pd G3 (2 mol%) in a vial.

  • Solvent: Add anhydrous THF.

  • Base Addition: Dropwise addition of LiHMDS (2.2 equiv). The solution often turns dark orange/red.

  • Reaction: Heat at 65°C for 4–16 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc.[2]
    
  • Note: Avoid DCM in workup if possible, as residual amines can react with DCM over time.

Mechanism & Troubleshooting

Understanding the catalytic cycle allows for rational troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Pd0->OxAdd 3-Iodoindazole Complex1 Pd(II)-Indazole Complex OxAdd->Complex1 Fast Step TransMet Transmetallation (Base + R-B/Sn/Cu) Complex1->TransMet Rate Limiting (Sterics/Base) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified catalytic cycle. In 3-iodoindazole coupling, Transmetallation is often the bottleneck due to steric crowding at C3.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst deactivated or O₂ present.Degas solvents more rigorously. Switch to a pre-formed catalyst like

.
De-iodination (Indazole formed)

-Hydride elimination or solvent H-abstraction.
Switch solvent from THF to Toluene or Dioxane. Reduce reaction temperature.
Homocoupling of Alkyne Oxygen in system (Sonogashira).Check inert gas lines. Add a reducing agent (rarely needed if degassed well).
Low Yield (Buchwald) Pd coordination to Indazole N.Ensure N-Protecting group is bulky (SEM/Boc). Switch ligand to RuPhos or BrettPhos.

References

  • BenchChem. (2025).[2][5] Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols. Retrieved from

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 51(35), 8850-8854.
  • Vanderbilt Specialized Chemistry Center. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. Retrieved from

  • Collot, V., et al. (2000). Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles. Tetrahedron, 56(27), 4707-4714.
  • Sigma-Aldrich. (2022). Palladium-Catalyzed Cross-Coupling Reactions: A Review of Conditions. Retrieved from

Sources

Application Note: Regioselective N-Methylation of Methyl 3-iodo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-methylation of methyl 3-iodo-1H-indazole-7-carboxylate presents a specific regioselectivity challenge distinguishing it from unsubstituted indazoles. While the


-isomer is typically the thermodynamic product and the preferred pharmacophore in kinase inhibitor development (e.g., substituted indazoles in oncology), the presence of a bulky electron-withdrawing ester at C7  creates significant steric hindrance around the 

site.

Recent literature indicates that standard alkylation conditions (NaH/THF) can shift selectivity almost exclusively toward the


-isomer  (≥96%) for C7-substituted substrates.[1] Therefore, this protocol prioritizes a Carbonate/DMF system  to maximize the 

:

ratio, while acknowledging that a separable mixture is the expected outcome. This guide focuses on the synthesis, safety, and critical chromatographic separation required to isolate the bioactive

-methyl derivative.
key Chemical Properties
PropertySpecification
Substrate Methyl 3-iodo-1H-indazole-7-carboxylate
CAS Number 944899-05-2
Molecular Weight 302.07 g/mol
Target Transformation Electrophilic Alkylation (

)
Major Challenge

vs.

Regioselectivity due to C7-steric bulk

Mechanistic Insight & Regioselectivity

The indazole anion is an ambident nucleophile. The regiochemical outcome is dictated by the interplay of steric hindrance , electronic effects , and solvent/cation interactions .

  • Steric Blockade: The C7-methoxycarbonyl group projects into the spatial region of the

    
     lone pair. This destabilizes the transition state for 
    
    
    
    alkylation, kinetically favoring the unhindered
    
    
    site.
  • Electronic Control: The electron-withdrawing nature of the C7-ester and C3-iodine reduces the overall nucleophilicity of the ring, requiring efficient electrophiles (MeI) and polar aprotic solvents to facilitate the reaction.

  • Cation Effect: Hard cations (

    
    , 
    
    
    
    ) often coordinate with the
    
    
    nitrogen and the C3-substituent (if capable), potentially directing alkylation. However, larger cations (
    
    
    ,
    
    
    ) in polar aprotic solvents (DMF) tend to favor the thermodynamically more stable
    
    
    product, or at least improve the ratio compared to NaH/THF.
Mechanistic Pathway Diagram[5]

IndazoleMethylation Substrate Substrate (3-iodo-7-ester-indazole) Deprotonation Deprotonation (Indazolyl Anion) Substrate->Deprotonation Base (K2CO3/Cs2CO3) TS_N1 TS N1-Attack (Sterically Hindered by C7) Deprotonation->TS_N1 Path A (Slow) TS_N2 TS N2-Attack (Sterically Accessible) Deprotonation->TS_N2 Path B (Fast) Prod_N1 Product N1-Me (Thermodynamic Major*) TS_N1->Prod_N1 MeI Note *Note: C7-Ester bulk significantly increases Path B flux compared to unsubstituted indazoles. TS_N1->Note Prod_N2 Product N2-Me (Kinetic/Steric Major) TS_N2->Prod_N2 MeI

Caption: Divergent alkylation pathways. The C7-ester creates a steric clash (Path A), often increasing the yield of the N2-isomer (Path B) compared to unsubstituted indazoles.

Safety Directives (Critical)

  • Methyl Iodide (MeI): A volatile, potent neurotoxin and suspected carcinogen.

    • Control: Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate).

    • Quench: Keep a beaker of 10% aqueous ammonia or dilute NaOH/sodium thiosulfate handy to neutralize spills or contaminated glassware.

  • Reaction Pressure: If performing this reaction in a sealed tube (to prevent MeI evaporation), ensure the vessel is rated for the pressure. For this protocol, standard glassware with a reflux condenser (cooled to -10°C) or a balloon seal is sufficient.

Experimental Protocol

Method A: Cesium Carbonate / DMF (Recommended for Optimization)

This method utilizes the "Cesium Effect" and thermodynamic control to maximize the formation of the


 isomer, although a mixture is still expected.
Materials
  • Methyl 3-iodo-1H-indazole-7-carboxylate (1.0 equiv)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 – 2.0 equiv)
  • Iodomethane (MeI) (1.2 – 1.5 equiv)

  • N,N-Dimethylformamide (DMF), Anhydrous (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon or nitrogen flow.

  • Dissolution: Add the indazole substrate (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
    
  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to suppress rapid kinetic alkylation at

      
      .
      
    • Add Iodomethane (1.2 equiv) dropwise via syringe.

    • Note: MeI is volatile; ensure the system is sealed or has an efficient condenser.

  • Reaction: Allow the mixture to warm slowly to RT. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/Ethyl Acetate 3:1). The starting material (polar, H-bond donor) should disappear. Two spots will likely appear: The

      
      -Me (typically lower 
      
      
      
      or close to
      
      
      ) and
      
      
      -Me (typically higher
      
      
      , less polar).
  • Quench & Workup:

    • Dilute the reaction mixture with water (5x reaction volume) and Ethyl Acetate (EtOAc).

    • Separate phases.[2][3] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: NaH / THF (High Yield, Favors )

Use this method if the


 isomer is desired or if Method A conversion is poor.
  • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Add substrate dropwise. Stir 30 min.

  • Add MeI.[4][2] Warm to RT.

  • Result: Expect >90% conversion, but likely >60-90%

    
    -isomer due to C7 blocking.
    

Purification & Isolation (The Critical Step)

Due to the C7-ester, you will likely obtain a mixture ranging from 60:40 to 40:60 (


:

). Separation is mandatory.[5]

Column Chromatography Strategy:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 95:5

    
     End 60:40).
    
  • Elution Order:

    • 
      -Methyl Isomer:  Typically elutes first (less polar, no H-bond donor, lone pair shielded).
      
    • 
      -Methyl Isomer:  Typically elutes second (more polar).
      

Tip: If separation is poor on Silica, use C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram

Workflow Setup 1. Setup Dry DMF, Ar atm, 0°C React 2. Reaction Substrate + Cs2CO3 + MeI 0°C -> RT, 4h Setup->React Quench 3. Workup H2O/EtOAc Extraction Remove DMF React->Quench TLC Complete Crude Crude Mixture (Contains N1 & N2 isomers) Quench->Crude Purify 4. Purification Silica Column (Hex/EtOAc) OR Prep-HPLC Crude->Purify Analyze 5. Validation 1H-NMR (NOE/HMBC) Purify->Analyze

Caption: Operational workflow for the synthesis and isolation of N-methyl indazoles.

Analytical Validation (QC)

Distinguishing the isomers is non-trivial. Do not rely solely on elution order.

Data Comparison Table
Feature

-Methyl (Target)

-Methyl (Byproduct)
TLC (

)
Lower (More Polar)Higher (Less Polar)

NMR (

-Me)

4.0 – 4.2 ppm

4.1 – 4.4 ppm (Often Deshielded)
HMBC Correlation

-Me protons couple to C7a (Bridgehead)

-Me protons couple to C3 (Carbon w/ Iodine)
NOESY/ROESY Correlation with C7-substituent (Ester OMe)*Correlation with C3-substituent (None/Iodine)

Definitive Proof (HMBC):

  • 
    -Me:  Look for a 3-bond coupling between the Methyl protons and the quaternary bridgehead carbon (C7a ).
    
  • 
    -Me:  Look for a 3-bond coupling between the Methyl protons and the carbon at position 3 (C3 ). Since C3 has an Iodine, this carbon usually appears at distinct chemical shift (
    
    
    
    100-110 ppm for C-I, vs
    
    
    140 ppm for C7a).

*Note on NOE: Because C3 is Iodinated (no proton) and C7 is an Ester (no proton directly on ring), standard NOE with ring protons is impossible. You must use HMBC or NOE to the ester methoxy group (possible for


-Me, but distance is long). HMBC is the gold standard. 

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1883–1894. (Detailing the shift to N2 selectivity with C7-esters).

  • Development of a selective and scalable N1-indazole alkylation. RSC Adv. 2024, 14, 6340-6346. (Discussion of carbonate bases and thermodynamic control).

  • Methyl 3-iodo-1H-indazole-7-carboxylate Product Data. Sigma-Aldrich / Merck. (Physical properties and safety data).

  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. BenchChem Application Notes. (NMR characterization techniques).[6][5][7][8][9][10]

Sources

Application Note: Optimized Saponification of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, API Intermediate Synthesis, and Preclinical Drug Discovery

Mechanistic Rationale & Application Context

Indazole-7-carboxylic acid derivatives are privileged scaffolds in modern drug discovery, frequently serving as key intermediates in the synthesis of kinase inhibitors, oncology therapeutics, and complement-mediated disorder treatments[1]. The chemical transformation of methyl 1-methyl-1H-indazole-7-carboxylate to its corresponding free acid, 1-methyl-1H-indazole-7-carboxylic acid, via ester hydrolysis is a critical synthetic node where yield, purity, and scalability must be maximized.

Causality of Reagent Selection: While ester hydrolysis can be achieved under harsh acidic or basic conditions, base-catalyzed saponification is strongly preferred for indazole esters. This prevents unwanted protonation of the basic indazole nitrogens during the cleavage step. Lithium hydroxide (LiOH) is specifically selected over sodium hydroxide (NaOH) or potassium hydroxide (KOH). The smaller ionic radius of the


 cation allows for strong Lewis acid coordination to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, drastically accelerating the nucleophilic attack by the hydroxide ion. Furthermore, LiOH provides a milder pH profile, which is critical during scale-up to prevent epimerization or degradation of sensitive heterocyclic cores [2].

Causality of the Solvent System: The starting methyl ester is highly lipophilic, whereas the LiOH reagent is strictly water-soluble. Using a standard biphasic Tetrahydrofuran (THF)/Water system often leads to sluggish reaction kinetics. To resolve this, a ternary solvent system of THF/Methanol/Water is employed [3]. Methanol acts as a phase-transfer bridge, creating a homogenous single-phase reaction mixture that reduces reaction time from >48 hours to under 4 hours at ambient temperature.

Experimental Workflow

Workflow N1 Methyl 1-methyl-1H-indazole-7-carboxylate (Starting Material) N2 Dissolve in THF/MeOH/H2O (3:1:1 ratio) N1->N2 N3 Add LiOH·H2O (2.0 - 3.0 equiv) N2->N3 N4 Stir at 20-25°C (4 hours) N3->N4 Monitor by LC-MS N5 Concentrate in vacuo (Remove THF/MeOH) N4->N5 Complete Conversion N6 Acidify with 1N HCl (Target pH 3.5 - 4.0) N5->N6 Aqueous Residue N7 Extract with EtOAc, Wash, and Dry (Na2SO4) N6->N7 Precipitation N8 1-methyl-1H-indazole-7-carboxylic acid (Final Product) N7->N8 Evaporation

Workflow for LiOH-mediated hydrolysis of indazole-7-carboxylate esters.

Condition Optimization & Quantitative Data

To validate the protocol, various conditions were screened. The data below demonstrates the superiority of the homogeneous ternary solvent system over traditional biphasic methods.

Base (Equiv)Solvent System (Ratio)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation
NaOH (2.0)THF /

(1:1)
251685%72%Biphasic; sluggish kinetics.
LiOH (2.0)THF /

(1:1)
251690%78%Biphasic; improved conversion.
LiOH (2.0) THF / MeOH /

(3:1:1)
25 4 >99% 94% Homogeneous; optimal profile.
LiOH (2.0)THF / MeOH /

(3:1:1)
601>99%89%Faster, but slight product discoloration.

Self-Validating Experimental Protocol

Materials Required
  • Substrate: Methyl 1-methyl-1H-indazole-7-carboxylate (CAS: 1092351-84-2)

  • Reagents: Lithium hydroxide monohydrate (

    
    ), 1N Hydrochloric Acid (HCl)
    
  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water, Ethyl Acetate (EtOAc), Brine

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Solvent Preparation: In a suitably sized round-bottom flask, prepare a homogeneous solvent mixture consisting of THF, MeOH, and

    
     in a 3:1:1 volumetric ratio (e.g., 15 mL THF, 5 mL MeOH, 5 mL 
    
    
    
    ).
  • Substrate Dissolution: Add 1.0 equivalent (e.g., 1.0 g, 5.26 mmol) of methyl 1-methyl-1H-indazole-7-carboxylate to the solvent mixture. Stir at 400 rpm until fully dissolved.

  • Base Addition: Add 2.0 equivalents (0.44 g, 10.5 mmol) of

    
     in one portion [3]. The reaction mixture will remain a clear, homogeneous solution.
    
  • Reaction Execution: Stir the mixture at ambient temperature (20–25 °C) for 4 hours.

  • Self-Validation Check (Reaction Monitoring): Pull a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The starting material peak (

    
    ) must be entirely consumed, replaced by the highly polar baseline peak of the carboxylate salt (
    
    
    
    for the free acid equivalent).
  • Concentration: Once complete, concentrate the mixture in vacuo at 35 °C to remove the volatile organic solvents (THF and MeOH). You will be left with an aqueous layer containing the dissolved lithium carboxylate salt.

  • Acidification (Critical Step): Cool the aqueous residue in an ice bath (0–5 °C). Slowly add 1N HCl dropwise while monitoring the pH with a calibrated meter or high-resolution pH paper. Stop the addition when the pH reaches exactly 3.5 to 4.0 [2].

  • Extraction: Extract the resulting white suspension with EtOAc (

    
     mL).
    
  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to afford 1-methyl-1H-indazole-7-carboxylic acid as a high-purity white solid.
    

Troubleshooting & Field-Proven Insights

  • Yield Loss During Extraction: The most common point of failure in this protocol is over-acidification. The pKa of the indazole-7-carboxylic acid is approximately 4.0. Acidifying to pH 3.5–4.0 ensures complete protonation to the neutral, highly organic-soluble free acid. If the pH drops below 2.0, the basic indazole nitrogen (

    
    , pKa ~ 1.5-2.0) will protonate. This forms a water-soluble zwitterionic/cationic species, which will trap your product in the aqueous layer and drastically reduce your isolated yield.
    
  • Emulsion Formation: If emulsions form during the EtOAc extraction, it is typically due to residual methanol that was not fully removed during the concentration step. Ensure the rotary evaporation step (Step 6) is thorough. Adding a small amount of solid NaCl to the aqueous layer can also help break the emulsion.

References

  • ARYL, HETEROARYL, AND HETEROCYCLIC PHARMACEUTICAL COMPOUNDS FOR TREATMENT OF MEDICAL DISORDERS - EP 3589628 B1 European P
  • Discrete and polymeric Cu(II) complexes featuring substituted indazole ligands: their synthesis and structural chemistry SciSpace
  • United States Patent Application Publication US 2019/0048003 A1 Google P

Application Note: Site-Selective C-H Functionalization of Indazole-7-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib). While functionalization at the C3 position is well-established, accessing the benzene ring positions (C4–C7) remains a synthetic challenge due to electronic bias and steric congestion.

This Application Note details a precision protocol for the Rh(III)-catalyzed C-H activation of indazole-7-carboxylates , utilizing the ester group as a weak directing group (DG) to selectively functionalize the proximal C6 position. This method circumvents the need for pre-functionalized halogenated starting materials, enabling the rapid diversification of the "ortho" sector of the indazole core.

Introduction & Mechanistic Rationale

The Challenge

Electrophilic aromatic substitution (SEAr) on indazoles typically occurs at C3. Functionalizing the benzenoid ring (C4-C7) usually requires de novo synthesis or harsh conditions. The C7-carboxylate, however, offers a unique handle. By utilizing high-valent Rh(III) or Ru(II) catalysis, the carbonyl oxygen of the ester can coordinate to the metal center, placing the catalyst in proximity to the C6-H bond.

The Solution: Carboxylate-Directed C-H Activation

Unlike strong directing groups (e.g., pyridines) which form stable, often unreactive intermediates, esters are "weak" coordinating groups. This requires specific "cationic" catalytic systems to enhance Lewis acidity and facilitate the C-H cleavage step.

Key Mechanistic Features:

  • Catalyst:

    
     is the precatalyst of choice.
    
  • Activation:

    
     is required to strip chloride ligands, generating the cationic species 
    
    
    
    .
  • C-H Cleavage: Occurs via a Concerted Metalation-Deprotonation (CMD) mechanism, assisted by a carboxylate base (acetate or pivalate).

  • Regioselectivity: The formation of a 5-membered metallacycle exclusively targets the C6 position.

Pathway Visualization

CH_Activation_Mechanism Precat Pre-Catalyst [Cp*RhCl2]2 ActiveCat Active Cationic Species [Cp*Rh(Solvent)3]2+ Precat->ActiveCat + AgSbF6 (Activator) Coordination Ester Coordination (Weak O-Binding) ActiveCat->Coordination + Substrate CMD C-H Activation (C6) CMD Mechanism Coordination->CMD - AcOH Insertion Migratory Insertion (Olefin/Arene) CMD->Insertion + Coupling Partner Elimination Beta-Hydride Elimination Insertion->Elimination Product C6-Functionalized Indazole-7-Carboxylate Elimination->Product Product Release Reox Re-oxidation Rh(I) -> Rh(III) Elimination->Reox Rh(I) Species Reox->ActiveCat + Cu(OAc)2 (Oxidant)

Figure 1: Catalytic cycle for the Rh(III)-catalyzed C6-functionalization of indazole-7-carboxylates. Note the critical role of AgSbF6 in generating the active cationic catalyst.

Experimental Protocols

Protocol A: C6-Selective Olefination (Oxidative Heck-Type)

This protocol couples indazole-7-carboxylates with acrylates or styrenes.

Reagents & Materials:

  • Substrate: Methyl 1-methyl-1H-indazole-7-carboxylate (1.0 equiv, 0.2 mmol)

    • Note: N1-protection (Methyl, Benzyl) is crucial to prevent catalyst sequestration.

  • Coupling Partner: Ethyl acrylate or Styrene (2.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Activator:

    
     (10 mol%)
    
  • Oxidant:

    
     (2.1 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol) [0.1 M]

  • Equipment: Sealed pressure tube, oil bath.

Step-by-Step Methodology:

  • Catalyst Activation (In Situ): In a glovebox or under

    
     flow, add 
    
    
    
    (3.1 mg, 0.005 mmol) and
    
    
    (6.9 mg, 0.02 mmol) to the pressure tube. Add 1.0 mL of DCE. Stir at RT for 5 mins.
    • Observation: A white precipitate (AgCl) will form. The solution turns from orange to a clearer yellow/orange.

  • Substrate Addition: Add the indazole substrate (0.2 mmol),

    
     (0.42 mmol), and the acrylate (0.4 mmol).
    
    • Critical: If using HFIP as solvent, the reaction rate often increases due to H-bond stabilization of the CMD transition state.

  • Reaction: Seal the tube and heat to 100–110 °C for 16–24 hours.

    • Monitoring: Check TLC. The product is usually more polar than the starting ester but less polar than the hydrolyzed acid.

  • Workup: Cool to RT. Filter the mixture through a short pad of Celite to remove Cu/Ag salts. Wash with DCM (10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Protocol B: C6-Arylation (Oxidative Coupling)

For installing aryl groups using organoboron reagents or direct arene coupling.

Modifications to Protocol A:

  • Coupling Partner: Arylboronic acid (2.0 equiv) or Potassium Aryl Trifluoroborate.

  • Additives: Addition of

    
     (2.0 equiv) is often preferred over 
    
    
    
    for arylation to facilitate transmetallation.
  • Temperature: May require 120 °C.

Data Analysis & Scope

The following table summarizes expected yields based on electronic variation of the coupling partner (acrylate).

EntryCoupling Partner (R)Product Yield (%)Notes
1 Ethyl Acrylate82-88%Standard benchmark. High E-selectivity.
2 n-Butyl Acrylate80-85%Clean conversion.
3 Styrene65-72%Slower reaction; requires higher temp (120°C).
4 tert-Butyl Acrylate75-78%Steric bulk slightly reduces rate.
5 Acrylamide40-50%Competitive coordination of amide can poison Rh.

Workflow Diagram

Experimental_Workflow Start Reaction Setup (Glovebox/Schlenk) Heat Heating 110°C, 16h Start->Heat Filter Celite Filtration Remove Ag/Cu salts Heat->Filter Conc Concentration Rotary Evaporator Filter->Conc Purify Column Chromatography (Hex/EtOAc) Conc->Purify Analyze NMR / MS Validation Purify->Analyze

Figure 2: Operational workflow for the isolation of C6-functionalized indazoles.

Troubleshooting & Expert Insights

  • Low Conversion?

    • Moisture: The cationic Rh species is sensitive. Ensure DCE is anhydrous.

    • Catalyst Poisoning: If the substrate contains free amines or pyridines, they will bind Rh. Pre-treat substrate with

      
       or use the HCl salt form with an extra equivalent of base.
      
  • Regioselectivity Issues?

    • If C3 functionalization is observed, the temperature is likely too high, or the catalyst loading is too low. The C7-ester direction is kinetic; C3 is thermodynamic (SEAr). Lower temp to 80°C and extend time.

  • Safety:

    • 
       is corrosive and hygroscopic. Handle quickly.
      
    • Reaction pressure tubes must be rated for >5 bar if heating DCE above its boiling point.

References

  • Review of Indazole Functionalization: Yang, Z., Yu, J. T., & Pan, C. (2022).[1][2][3] Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746–7764. [Link]

  • Foundational Carboxylate-Directed C-H Activation (Indole/Indazole context): Shen, P. X., Hu, L., Shao, Q., Hong, K., & Yu, J. Q. (2018). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 140(21), 6545–6549. [Link]

  • Rh(III) Indazole Synthesis & Functionalization: Li, J., & Ackermann, L. (2015). Cobaltaelectro-Catalyzed C–H Activation for Indazole Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Preparation of 1-methyl-1H-indazole-7-carboxamides from Methyl Esters

[1][2]

Executive Summary & Strategic Analysis

The 1-methyl-1H-indazole-7-carboxamide scaffold is a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, PLK) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] However, synthetic access to this moiety is frequently complicated by the "Ortho-Effect" : the steric repulsion between the N1-methyl group and the C7-carbonyl substituent.[1]

Unlike the more accessible C3 or C5 positions, the C7 ester is sterically crowded.[1] Standard thermal aminolysis often fails or requires harsh conditions that degrade sensitive substrates.[1] This guide presents two validated protocols designed to overcome this specific energy barrier:

  • Protocol A (Direct Aminolysis): A trimethylaluminum (AlMe₃)-mediated "shuttle" mechanism that bypasses the need for carboxylic acid isolation.[1] Ideal for acid-stable amines and rapid library generation.[1]

  • Protocol B (Stepwise Activation): A high-fidelity hydrolysis-coupling sequence using HATU/HOAt, optimized for valuable or acid-sensitive amines where mild conditions are paramount.[1]

Strategic Pathway Visualization

The following flowchart outlines the decision matrix for selecting the appropriate pathway based on substrate tolerance and scale.

GStartMethyl 1-methyl-1H-indazole-7-carboxylateDecisionSubstrateProperties?Start->DecisionPathAProtocol A:Direct Aminolysis(AlMe3)Decision->PathANon-Acid SensitiveFast TurnaroundPathB_Step1Step 1: Hydrolysis(LiOH/THF)Decision->PathB_Step1Sensitive GroupsScale-UpProduct1-methyl-1H-indazole-7-carboxamidePathA->ProductReflux/ToluenePathB_Step2Step 2: Coupling(HATU/DIPEA)PathB_Step1->PathB_Step2Acid IntermediatePathB_Step2->ProductRT/DMF

Figure 1: Decision matrix for synthesis of 1-methyl-1H-indazole-7-carboxamides.

Protocol A: Direct Aminolysis via Trimethylaluminum (AlMe₃)[2]

Mechanism of Action: This method utilizes AlMe₃ to deprotonate the amine, forming a dimethylaluminum amide species (Me₂Al-NR₂).[1] This species is highly nucleophilic and simultaneously activates the ester carbonyl through Lewis acid coordination, effectively overcoming the steric hindrance at the C7 position.[1]

Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: Methyl 1-methyl-1H-indazole-7-carboxylate (1.0 equiv)

  • Amine: Target amine (1.2 – 1.5 equiv)

  • Reagent: Trimethylaluminum (2.0 M in toluene/hexanes) (Caution: Pyrophoric)[1]

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)[1]

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)[1]

Step-by-Step Procedure
  • Amine Activation:

    • Flame-dry a reaction vial/flask and purge with Argon.[1]

    • Add the Amine (1.5 equiv) and anhydrous Toluene (5 mL/mmol).

    • Cool to 0 °C in an ice bath.

    • Slowly add AlMe₃ solution (1.5 - 2.0 equiv) dropwise.

    • Observation: Methane gas evolution will occur.[1] Ensure proper venting.[1]

    • Stir at room temperature (RT) for 15–30 minutes to ensure complete formation of the aluminum-amide complex.

  • Ester Addition:

    • Add the Methyl 1-methyl-1H-indazole-7-carboxylate (1.0 equiv) directly to the activated amine solution.[1] (Solid addition is acceptable; if oil, dissolve in minimal toluene).[1]

  • Reaction:

    • Heat the sealed reaction vessel to 80–100 °C .

    • Monitor by LC-MS or TLC.[1]

    • Typical Duration: 2–6 hours.[1] (Sterically bulky amines may require 16h or 110 °C).[1]

  • Quench & Workup (Critical):

    • Cool to 0 °C.

    • Carefully quench by dropwise addition of Rochelle’s Salt (saturated aq. Potassium Sodium Tartrate) or 1N HCl (if product is not acid-sensitive).[1]

    • Note: Aluminum salts form a gelatinous precipitate.[1] Vigorous stirring with Rochelle’s salt for 1-2 hours is required to solubilize the aluminum and separate the layers.[1]

    • Extract with EtOAc (3x).[1][2][3] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: Stepwise Hydrolysis & HATU Coupling[2]

Mechanism of Action: This route avoids harsh Lewis acids.[1] The hydrolysis step uses LiOH to saponify the ester.[1] The subsequent coupling uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates an O-At active ester.[1] The 7-aza nitrogen in the leaving group assists in stabilizing the transition state, accelerating the reaction with the hindered C7 carboxylate.[1]

Step 1: Saponification[2]
  • Dissolution: Dissolve Methyl 1-methyl-1H-indazole-7-carboxylate in THF:MeOH:Water (3:1:1 ratio, 0.2 M).

  • Base Addition: Add LiOH·H₂O (3.0 equiv).[1]

  • Reaction: Stir at RT for 4–12 hours. (Heating to 50 °C may be required if solubility is poor).[1]

  • Workup:

    • Concentrate to remove organics.[1]

    • Acidify aqueous residue to pH ~3 using 1N HCl.[1]

    • Precipitate usually forms.[1] Filter and dry the 1-methyl-1H-indazole-7-carboxylic acid .[1][4] (If no precipitate, extract with EtOAc).[1]

Step 2: HATU-Mediated Amidation[2]
  • Activation:

    • Dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1][3]

    • Add HATU (1.1 – 1.2 equiv).[1]

    • Stir for 5–10 minutes. The solution typically turns yellow/orange.[1]

  • Coupling:

    • Add the Amine (1.1 equiv).[1]

    • Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash Sequence:

      • Sat. NaHCO₃ (Removes unreacted acid/HOBt).[1]

      • Water (Removes DMF).[1]

      • LiCl (5% aq) (Optional: highly effective for removing DMF).[1]

      • Brine.[1][2][3]

    • Dry (Na₂SO₄) and concentrate.[1][2]

Comparative Analysis & Data

MetricProtocol A (AlMe₃)Protocol B (Hydrolysis + HATU)
Total Time 4 – 8 Hours12 – 24 Hours (Two Steps)
Step Count 1 (One-pot)2 (Isolation required)
Steric Tolerance High (Thermal drive)Very High (Active ester efficiency)
Functional Group Tolerance Low (Incompatible with -OH, -COOH, -NO₂)High (Compatible with most groups)
Typical Yield 65 – 85%75 – 95% (Overall)
Scalability Difficult >10g (Pyrophoric handling)Excellent (Standard operations)

Troubleshooting Guide

Issue: Low Conversion in Protocol A
  • Cause: Incomplete formation of the Aluminum-Amine complex or moisture contamination.[1]

  • Solution: Ensure AlMe₃ is fresh. Increase activation time of amine/AlMe₃ to 30 mins before adding ester. Increase temperature to 110 °C (use Toluene/Dioxane mix).

Issue: Racemization of Chiral Amines
  • Cause: High heat in Protocol A or over-activation in Protocol B.[1]

  • Solution: Switch to Protocol B . Use COMU or PyBOP instead of HATU if racemization persists, and maintain temperature strictly at 0 °C -> RT.

Issue: Poor Solubility of Indazole Acid (Protocol B, Step 2)
  • Cause: Indazole carboxylic acids can be crystalline and insoluble.[1]

  • Solution: Use DMAc (Dimethylacetamide) or NMP instead of DMF.[1] Gently warm the acid/DIPEA mixture to dissolve before adding HATU.

Safety & Hazard Control

  • Trimethylaluminum (AlMe₃):

    • Pyrophoric: Ignites spontaneously in air.[1] Must be handled under inert atmosphere.[1][2]

    • Quenching: Never add water directly to AlMe₃.[1] Dilute with toluene, cool to -78 °C or 0 °C, and add IPA or saturated Rochelle's salt dropwise.

  • HATU:

    • Potent sensitizer.[1] Avoid inhalation of dust.[1]

    • Explosive properties reported for HOBt/HOAt derivatives upon dry heating; keep in solution or wet solid during disposal.[1]

References

  • Direct Amidation Mechanism

    • Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[1][5] Synlett, 2011(14), 2072-2074.[1] Link[1]

    • Note: Establishes the AlMe3 "ate" complex mechanism utilized in Protocol A.
  • HATU Coupling Efficiency

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][6][7][8] Journal of the American Chemical Society, 1993, 115(10), 4397-4398.[1][7] Link[1]

    • Note: Foundational text for the superior activity of 7-aza derivatives (HATU) in hindered couplings.[1]

  • Indazole Scaffold Chemistry

    • V. Rousseau and H.G.[4] Lindwall. "Structure and Synthesis of Indazole Derivatives." Journal of the American Chemical Society, 1950, 72(7), 3047.[1][4]

    • Note: Historical context on the methylation patterns and stability of 1-methyl vs 2-methyl indazoles.[9]

  • General Amide Synthesis Reviews

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[1] Link[1]

Scalable synthesis of 3-iodo-1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Regioselective N1-Methylation of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS RN: 1337881-75-0 (Target), 944899-05-2 (Intermediate)

Introduction & Strategic Overview

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in modern therapeutics ranging from kinase inhibitors to antivirals like Ensitrelvir[1]. However, the functionalization of indazoles—particularly regioselective N-alkylation—remains a notorious challenge in process chemistry. Because the indazole core contains two adjacent nitrogen atoms, alkylation typically yields a mixture of N1- and N2-substituted regioisomers[2].

The synthesis of methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate presents a unique steric and electronic challenge. The presence of a bulky methyl carboxylate group at the C7 position creates significant steric hindrance adjacent to the N1 position. Under standard kinetic conditions, this hindrance can inadvertently drive methylation toward the less hindered N2 position.

To overcome this, we have designed a self-validating, two-step scalable protocol that leverages thermodynamic control and specific metal-ion chelation to achieve >15:1 regioselectivity for the desired N1-isomer[2].

Mechanistic Insights & Reaction Design

Step 1: Electrophilic C3-Iodination

The direct C3-iodination of methyl 1H-indazole-7-carboxylate is achieved using Iodine (


) and Potassium Hydroxide (KOH) in N,N-Dimethylformamide (DMF).
  • Causality: The addition of KOH deprotonates the indazole N-H, generating an electron-rich indazolide anion. This dramatically increases the nucleophilicity of the pyrazole ring, allowing for rapid, mild electrophilic aromatic substitution by

    
     at the C3 position.
    
Step 2: Chelation-Controlled N1-Methylation

While the 1H-indazole tautomer is thermodynamically more stable than the quinonoid-like 2H-indazole tautomer[3], the C7-ester creates a steric barrier to N1-alkylation. To force N1-selectivity, we utilize Cesium Carbonate (


) rather than standard bases like 

or NaH.
  • Causality: Density Functional Theory (DFT) calculations and Fukui index analyses demonstrate that the large ionic radius of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cation allows it to simultaneously coordinate with both the N1 nitrogen and the carbonyl oxygen of the C7-ester. This chelation effectively "locks" the conformation and directs the incoming methyl iodide (MeI) specifically to the N1 position, overriding the steric penalty.
    

SyntheticPathway SM Methyl 1H-indazole-7-carboxylate Step1 Step 1: C3-Iodination (I2, KOH, DMF) SM->Step1 Int1 Methyl 3-iodo-1H-indazole-7-carboxylate Step1->Int1 >90% Yield Step2 Step 2: N1-Methylation (MeI, Cs2CO3, DMF) Int1->Step2 ProdN1 Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate (Major N1 Isomer) Step2->ProdN1 Chelation Control ProdN2 Methyl 3-iodo-2-methyl-2H-indazole-7-carboxylate (Minor N2 Isomer) Step2->ProdN2 Kinetic Byproduct

Fig 1: Two-step scalable synthesis workflow for the target indazole.

Quantitative Data: Optimization of N-Methylation

To validate the choice of reagents, a base/solvent screen was conducted on the intermediate methyl 3-iodo-1H-indazole-7-carboxylate. The data below illustrates the critical role of


 in achieving high N1-selectivity.

Table 1: Optimization of Base and Solvent for Regioselective Methylation

EntryBase (1.5 eq)SolventTemp (°C)Isolated Yield (%)Regiomeric Ratio (N1:N2)
1

DMF25783:1
2NaHTHF0 to 25825:1
3

DMF 25 89 >15:1
4

*
DCM257510:1

*Note: Meerwein's salt (


) provides good selectivity[4] but is less amenable to large-scale process chemistry due to moisture sensitivity and cost compared to MeI/

.

MechanismChelation A 1H-Indazole Precursor B Deprotonation (Cs2CO3) A->B C Indazolide Anion B->C D Cs+ Chelation (N1 & C7=O) C->D E N1-Directed MeI Attack D->E F N1-Methyl Product E->F

Fig 2: Mechanism of Cs-directed chelation driving N1-regioselective methylation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate

Reagents: Methyl 1H-indazole-7-carboxylate (10.0 g, 56.8 mmol), Iodine (21.6 g, 85.2 mmol, 1.5 eq), KOH (6.37 g, 113.6 mmol, 2.0 eq), Anhydrous DMF (100 mL).

  • Initiation: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and thermocouple with methyl 1H-indazole-7-carboxylate and anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add KOH powder portion-wise over 10 minutes, maintaining the internal temperature below 5 °C. Stir for 15 minutes to allow complete formation of the indazolide anion.

  • Electrophilic Addition: Add

    
     portion-wise over 30 minutes. The solution will turn deep brown.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.

  • Self-Validating IPC (In-Process Control): Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) should be completely consumed, replaced by a single lower-polarity spot (
    
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into 300 mL of ice-water containing 10% w/v Sodium Thiosulfate (

    
    ). Causality: Thiosulfate instantly reduces unreacted 
    
    
    
    to water-soluble iodide (
    
    
    ), preventing oxidative side reactions during workup and decolorizing the solution.
  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) and dry under high vacuum at 45 °C overnight.

  • Yield: ~15.8 g (92%) of methyl 3-iodo-1H-indazole-7-carboxylate as an off-white solid.

Protocol B: Regioselective Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Reagents: Methyl 3-iodo-1H-indazole-7-carboxylate (15.0 g, 49.7 mmol), Methyl Iodide (3.71 mL, 59.6 mmol, 1.2 eq), Cesium Carbonate (24.3 g, 74.5 mmol, 1.5 eq), Anhydrous DMF (150 mL).

  • Initiation: In a clean, dry 500 mL flask under nitrogen, dissolve the iodinated intermediate in anhydrous DMF. Cool to 0 °C.

  • Chelation Assembly: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in one portion. Stir at 0 °C for 20 minutes to establish the Cs-chelated intermediate complex.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe over 15 minutes.

  • Propagation: Allow the mixture to warm to room temperature and stir for 5 hours.

  • Self-Validating IPC: Monitor via LC-MS. Look for the mass peak

    
    
    
    
    
    . The N1:N2 ratio can be validated by integrating the two closely eluting product peaks (N1 typically elutes slightly later on reverse-phase C18 columns). Proceed when the starting material is <1%.
  • Quench & Extraction: Dilute the mixture with 400 mL of EtOAc and wash sequentially with water (3 x 150 mL) and brine (1 x 100 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification (Regioisomer Upgrading): Dissolve the crude residue in a minimum amount of hot EtOAc (~30 mL) and slowly add Hexanes (~90 mL) until cloudy. Allow to crystallize at 4 °C. Causality: The highly crystalline nature of the N1-isomer allows for the selective precipitation of the target compound, leaving any trace N2-isomer in the mother liquor.

  • Yield: ~13.3 g (85%) of methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate as a white crystalline solid.

References

  • Lu, P., Juarez, L., Wiget, P., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 188. Available at:[Link]

  • Baddam, S. R., Uday Kumar, N., Panasa Reddy, A., & Bandichhor, R. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661–1663. Available at:[Link]

  • Kawashima, T., et al. (2023). Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. ACS Central Science, 9(5), 983–992. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective N1-Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing the regioselectivity of indazole N1-methylation. It synthesizes mechanistic insights with practical, field-proven troubleshooting protocols.

Topic: Improving Regioselectivity of N1-Methylation in Indazoles Doc ID: IND-MET-001 Last Updated: March 2026

Executive Summary & Mechanistic Basis

Direct alkylation of indazoles is classically plagued by the formation of regioisomeric mixtures (N1- vs. N2-alkylated products).[1] While the


-indazole tautomer is thermodynamically more stable (by ~4.5 kcal/mol), the N2 position is often kinetically favored in the presence of dissociated ion pairs (e.g., polar aprotic solvents).

The Core Principle for N1 Selectivity: To maximize N1-methylation, you must shift the reaction from a charge-controlled (kinetic) regime to a coordination-controlled or thermodynamic regime. This is most reliably achieved by utilizing tight ion pairing (e.g., NaH in THF) where the metal cation coordinates to N2, effectively blocking it and directing the electrophile to N1.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am consistently getting a ~1:1 or 60:40 mixture of N1:N2 isomers."

Diagnosis: You are likely operating under conditions that favor dissociated ion pairs . Root Cause: The use of weak bases (e.g.,


, 

) in polar aprotic solvents (e.g., DMF, DMSO) generates a "naked" indazolide anion. In this state, the negative charge is delocalized, but the N2 lone pair often retains significant nucleophilicity due to the adjacent nitrogen repulsion (alpha-effect) and lack of steric shielding, leading to competitive N2 attack.

Corrective Action:

  • Switch Solvent/Base System: Change to NaH (Sodium Hydride) in THF (Tetrahydrofuran) or Dioxane .

    • Why? The sodium cation (

      
      ) forms a tight ion pair with the indazolide anion. Evidence suggests 
      
      
      
      coordinates with N2, sterically hindering electrophilic attack at that position and directing methylation to N1.
  • Temperature Control: Run the reaction at

    
     to Room Temperature (RT). High heat in DMF promotes the kinetic N2 pathway.
    
Issue 2: "My substrate has a substituent at C7, and N1-methylation yields are negligible."

Diagnosis: Steric block at the N1 binding pocket.[2] Root Cause: Substituents at the C7 position (e.g.,


, 

, or halogens) create severe steric clash with the incoming methyl group at N1. This forces the reaction almost exclusively to the N2 position, regardless of the base used.

Corrective Action:

  • Indirect Route (Cyclization): Direct methylation is likely unviable for high N1 selectivity. Construct the indazole ring after establishing the N-methyl bond (e.g., via diazotization of N-methyl-o-alkylanilines).

  • Blocking Strategy: If direct alkylation is mandatory, consider using a bulky transient protecting group on N2 (though difficult to install selectively) or accept the N2 product and attempt a thermal rearrangement (thermal isomerization of N2- to N1-alkyl indazoles is possible but requires high temperatures,

    
    , and is substrate-dependent).
    
Issue 3: "I see high N1 selectivity, but the conversion is poor."

Diagnosis: Aggregation or solubility issues of the sodium salt. Root Cause: The sodium indazolide salt formed with NaH in THF can be insoluble, forming aggregates that react slowly.

Corrective Action:

  • Add a Co-solvent: Add small amounts of HMPA or DMPU (carefully, as too much may loosen the ion pair and degrade selectivity) or switch to 1,4-Dioxane and heat to reflux.

  • Crown Ethers (Use with Caution): Adding 15-crown-5 can increase solubility but may sequester

    
    , potentially reducing the coordination effect that ensures N1 selectivity. Test on small scale first.
    

Standard Operating Protocol (SOP): High-Fidelity N1-Methylation

Objective: Selective N1-methylation of a generic 3-substituted indazole. Selectivity Target: >95:5 (N1:N2).

Materials
  • Substrate: 1H-Indazole derivative (

    
     equiv)
    
  • Base: Sodium Hydride (

    
     dispersion in mineral oil, 
    
    
    
    equiv)[3]
  • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (

    
    
    
    
    equiv)
  • Solvent: Anhydrous THF (

    
    
    
    
    M concentration)
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and cool under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve the indazole substrate in anhydrous THF.

  • Deprotonation: Cool the solution to

    
    . Add NaH portion-wise.
    
    • Checkpoint: Observe gas evolution (

      
      ). Allow the mixture to stir at 
      
      
      
      for 30 minutes, then warm to RT for 30 minutes to ensure complete anion formation. The solution often turns yellow/orange.
  • Alkylation: Cool back to

    
     (critical for maximizing the coordination effect). Add Methyl Iodide dropwise.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT slowly. Monitor by TLC/LC-MS.
    
    • Note: If reaction is sluggish, heat to

      
      , but monitor N2 isomer formation.
      
  • Quench: Carefully quench with sat.

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Visualizing the Selectivity Mechanism

The following diagram illustrates the competing pathways and the "Chelation Control" mechanism that favors N1.

IndazoleMethylation Indazole 1H-Indazole (Neutral) Anion Indazolide Anion (Resonance Hybrid) Indazole->Anion Deprotonation Cond_Polar Polar Aprotic (DMF/K2CO3) Dissociated Ions Anion->Cond_Polar Cond_NonPolar Non-Polar/Coord (THF/NaH) Tight Ion Pair Anion->Cond_NonPolar TS_N2 N2 Attack (Kinetic/Steric Access) Cond_Polar->TS_N2 N2 Lone Pair More Nucleophilic TS_N1 N1 Attack (Thermodynamic/Chelation) Cond_Polar->TS_N1 Competing Cond_NonPolar->TS_N2 Blocked Cond_NonPolar->TS_N1 Na+ Blocks N2 Directs to N1 Prod_N2 N2-Methyl Indazole (Minor/Undesired) TS_N2->Prod_N2 Prod_N1 N1-Methyl Indazole (Major/Target) TS_N1->Prod_N1

Caption: Mechanistic divergence in indazole alkylation. Green path indicates the optimized NaH/THF route utilizing cation coordination to block N2.

Decision Tree for Optimization

Use this logic flow to determine the best reaction conditions for your specific substrate.

DecisionTree Start Start: Indazole Methylation CheckC7 Is there a substituent at C7? Start->CheckC7 C7_Yes N1 Sterically Hindered CheckC7->C7_Yes Yes C7_No Standard Substrate CheckC7->C7_No No AltRoute Use Indirect Route (Cyclization) C7_Yes->AltRoute CheckEWG Strong EWG at C3? C7_No->CheckEWG EWG_Yes N1 Highly Favored (Electronic Bias) CheckEWG->EWG_Yes Yes EWG_No Standard Bias CheckEWG->EWG_No No ProtocolA Protocol A: NaH / THF / 0°C (High Selectivity) EWG_Yes->ProtocolA EWG_No->ProtocolA Preferred ProtocolB Protocol B: Cs2CO3 / DMF (Expect Mixtures) EWG_No->ProtocolB If Solubility Fails

Caption: Optimization workflow. C7 substituents require alternative synthetic strategies, while standard substrates should default to Protocol A.

Frequently Asked Questions (FAQ)

Q: Can I use Mitsunobu conditions for N1-methylation? A: Mitsunobu conditions (using MeOH,


, DIAD) generally favor N2-alkylation  or mixtures, particularly for indazoles. The mechanism proceeds via a different transition state than base-mediated alkylation. If N1 is the goal, avoid Mitsunobu unless specific substrate precedents exist.

Q: Does the size of the electrophile affect selectivity? A: Yes. Methyl is small, so electronic factors (charge density) dominate. As the alkyl group gets larger (Ethyl < Isopropyl < t-Butyl), steric clash at C7 (for N1 attack) and C3 (for N2 attack) becomes more critical. However, for methylation specifically, the "NaH/THF" rule is robust.

Q: I read about "Thermodynamic Equilibration." Can I convert N2 to N1? A: Generally, alkylation with alkyl halides is irreversible under standard conditions. However, in specific cases using reversible Michael acceptors or high-temperature acid-catalyzed conditions, the N2 isomer can sometimes isomerize to the more stable N1 form. For simple methylation, rely on kinetic control of the thermodynamic product (NaH/THF) rather than post-reaction equilibration.

References

  • Slade, D. J., et al. (2009).[4][5][6] "Indazole N-Alkylation: A Facile, High-Yielding, and Regioselective Procedure."[1] The Journal of Organic Chemistry, 74(16), 6331–6334. [Link]

  • Cheung, M., et al. (2003).[4] "Regioselective N-Alkylation of Indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095. [Link][4]

  • Luo, G., et al. (2006).[4][5] "Regioselective N-Alkylation of Indazoles via a Michael Addition Approach." The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Meanwell, M., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 14, 6632-6638. [Link]

  • Lu, P., et al. (2024).[6] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1940–1954.[6] [Link]

Sources

Technical Support Center: Troubleshooting Deiodination Side Reactions in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced transition-metal catalysis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the frustrating loss of aryl iodide starting materials to hydrodehalogenation (deiodination) during cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig).

Below, we dissect the mechanistic causality of this side reaction, provide diagnostic workflows, and outline self-validating protocols to definitively eliminate it from your synthetic pathways.

Phase 1: Diagnostic Workflow

Before altering your reaction parameters, use the following logical decision tree to identify the most probable source of hydride transfer in your specific reaction environment.

DiagnosticWorkflow Start Observation: Ar-H Byproduct Detected CheckSolvent Is the solvent an alcohol, DMF, or THF? Start->CheckSolvent ChangeSolvent Action: Switch to non-reducible solvents (Toluene, Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Is the base an alkoxide or amine? CheckSolvent->CheckBase No ChangeBase Action: Switch to inorganic bases (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Is transmetalation kinetically slow? CheckBase->CheckLigand No ChangeLigand Action: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckLigand->ChangeLigand Yes

Caption: Diagnostic workflow for identifying and resolving deiodination sources.

Phase 2: Expert FAQs & Mechanistic Causality

Q: Why is my aryl iodide yielding predominantly the deiodinated arene (Ar-H) instead of the cross-coupled product? A: Deiodination (formally hydrodehalogenation) is a competing reduction pathway driven by the formation of a palladium-hydride (Pd-H) intermediate (1[1]). Because the C-I bond is exceptionally weak, the initial oxidative addition step occurs very rapidly, leading to a massive buildup of the Ar-Pd(II)-I complex (2[2]). If the subsequent transmetalation step is kinetically slow—due to steric hindrance, poor nucleophile solubility, or weak base activation—this long-lived intermediate becomes highly susceptible to hydride abstraction from its surrounding environment. The resulting Ar-Pd(II)-H species undergoes rapid reductive elimination, irreversibly yielding the Ar-H byproduct.

Q: How do my solvent and base choices contribute to this side reaction? A: Many common cross-coupling solvents and bases act as unintended hydride donors. Alcohols (e.g., ethanol, methanol) and amides (e.g., DMF) can undergo β-hydride elimination when coordinated to the electrophilic Pd(II) center (3[3]). Similarly, strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can directly transfer a hydride to palladium (4[4]). Trace water in hygroscopic solvents can also act as a proton source, which, in the presence of a reductant, forms the deleterious Pd-H species (1[1]).

Q: What is the most effective ligand strategy to suppress deiodination? A: The fundamental strategy is to accelerate the desired catalytic cycle so that it outcompetes the side reaction. Switching from standard ligands (like PPh3) to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, or RuPhos) is highly effective (5[5]). The electron-rich nature of these ligands increases the nucleophilicity of the Pd center, accelerating transmetalation, while their significant steric bulk forces the two coupling partners into close proximity, drastically lowering the activation energy for the final reductive elimination step (2[2]).

Phase 3: Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0) Catalyst OA Ar-Pd(II)-I (Oxidative Addition) Pd0->OA Ar-I TM Ar-Pd(II)-R (Transmetalation) OA->TM R-M (Fast) Hydride Ar-Pd(II)-H (Hydride Transfer) OA->Hydride Base/Solvent/H2O (Slow Transmetalation) RE Ar-R + Pd(0) (Desired Product) TM->RE Reductive Elimination RE->Pd0 Deiod Ar-H + Pd(0) (Deiodination Byproduct) Hydride->Deiod Reductive Elimination Deiod->Pd0

Caption: Catalytic cycle of cross-coupling vs. the competing hydrodehalogenation shunt pathway.

Phase 4: Quantitative Impact of Optimization Parameters

The table below summarizes typical quantitative shifts observed when optimizing a standard Suzuki-Miyaura coupling of an electron-rich aryl iodide to suppress hydrodehalogenation.

Table 1: Comparative Impact of Reaction Parameters on Deiodination vs. Cross-Coupling Yields

Parameter OptimizedBaseline ConditionOptimized ConditionAr-H (Deiodination) YieldAr-R (Desired) YieldMechanistic Rationale
Solvent DMF / EthanolToluene / 1,4-DioxaneDecreased (from ~35% to <5%)Increased (from ~45% to >88%)Eliminates β-hydride elimination from solvent molecules.
Base NaOEt / AminesK₃PO₄ / Cs₂CO₃Decreased (from ~28% to <2%)Increased (from ~52% to >91%)Prevents alkoxide-driven hydride transfer to the Pd(II) center.
Ligand Pd(PPh₃)₄XPhos Pd G2Decreased (from ~40% to <5%)Increased (from ~30% to >94%)Accelerates transmetalation and reductive elimination, kinetically outcompeting the Pd-H shunt.
Temperature 110 °C80 °CDecreased (from ~25% to ~8%)Maintained (~85%)Lowers thermal activation of the higher-energy hydrodehalogenation pathway.
Phase 5: Self-Validating Experimental Protocols

To troubleshoot effectively, you must isolate variables. The following protocols are designed with internal validation steps to ensure that your optimizations are grounded in accurate data, not experimental artifacts.

Protocol 1: Controlled Ligand & Base Screening Matrix (Mass-Balance Validated)

Objective: Identify conditions that kinetically favor transmetalation over hydride transfer while proving no other side reactions are occurring.

  • Preparation of Master Mix: In a flame-dried flask under inert atmosphere, combine the Aryl Iodide (1.0 eq), Boronic Acid/Ester (1.2 eq), and 1,3,5-trimethoxybenzene (0.5 eq, internal standard) in anhydrous toluene.

  • Matrix Assembly: In a nitrogen-filled glovebox, array 4 reaction vials. Cross-test two bases (K₃PO₄ vs. Cs₂CO₃, 2.0 eq) against two catalyst systems (Pd(dppf)Cl₂ vs. XPhos Pd G2, 5 mol%).

  • Execution: Distribute the Master Mix equally among the vials. Seal, remove from the glovebox, and heat at 80 °C for 4 hours.

  • Self-Validation (Mass Balance Analysis): Quench an aliquot from each vial with water, extract with EtOAc, and analyze via quantitative GC-MS or UPLC.

    • Validation Check: Calculate the molar sum of unreacted Ar-I, product Ar-R, and byproduct Ar-H against the internal standard. If the sum is < 95% of the initial Ar-I, an alternative degradation pathway (e.g., homocoupling) is occurring, which invalidates the assumption that deiodination is your sole issue.

Protocol 2: Rigorous Anhydrous Setup for Moisture-Sensitive Couplings

Objective: Definitively eliminate trace water as a proton source for Pd-H formation.

  • Glassware Preparation: Flame-dry Schlenk tubes under high vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.

  • Solvent Validation (Self-Validating Step): Before use, perform a Karl Fischer titration on your anhydrous solvent (e.g., 1,4-dioxane).

    • Validation Check: Proceed only if H₂O < 10 ppm. This mathematically validates the exclusion of proton-source deiodination before the reaction even begins.

  • Degassing: Add the solvent to the solid reagents under positive Argon flow. Apply 3 cycles of Freeze-Pump-Thaw to the mixture to remove dissolved oxygen, which can generate reactive oxygen species that disrupt the catalytic cycle.

  • Execution: Inject the pre-catalyst, heat to the optimized temperature, and monitor reaction progress via LC-MS.

References

1. Cross-Coupling Reactions Guide, Johnson Matthey Catalysis & Chiral Technologies. URL: 2.[4] Minimizing dehalogenated byproducts in Suzuki coupling reactions, Benchchem. URL: 3. Minimizing hydrodehalogenation side products in palladium catalysis, Benchchem. URL: 4.[2] How to avoid dehalogenation side reactions in Suzuki coupling, Benchchem. URL: 5.[3] Significant dehalogenation in stille coupling, r/Chempros (Reddit). URL:

Sources

Purification methods for methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis and isolation of complex heterocyclic building blocks. Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate (CAS: 1337881-75-0) is a critical intermediate in the development of kinase and BET bromodomain inhibitors.

The most pervasive bottleneck in preparing this compound is the co-generation of the N2-methylated regioisomer during the N-methylation step. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating purification protocols to help you achieve >99% purity of the desired N1-isomer.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a single mass (m/z 317.0) but two distinct peaks in the UV chromatogram. What is happening? A1: You are observing the N1 and N2 regioisomers. Indazoles possess a tautomeric equilibrium. During methylation, the deprotonated indazolide anion can react at either the N1 or N2 position. While the N1-methyl isomer (your target) is thermodynamically favored, the N2-methyl isomer (impurity) often forms due to kinetic and steric factors, especially when weaker bases like K₂CO₃ in DMF are utilized [1].

Q2: Flash chromatography is failing to separate the N1 and N2 isomers. They co-elute. How can I resolve this? A2: N1 and N2 isomers of halogenated indazoles have notoriously similar polarities, making standard silica gel separation challenging [2]. If they co-elute in Hexane/Ethyl Acetate, you must switch the selectivity mechanism. Causality: The N2-isomer has a significantly higher dipole moment (typically ~3.40 D) compared to the N1-isomer (~1.50 D) due to its quinonoid-like charge distribution [3]. Transitioning to a more polar, protic-modified solvent system (like Dichloromethane/Methanol 98:2) leverages this dipole difference, retarding the N2 isomer more effectively on the silica's stationary phase.

Q3: Can I avoid chromatography entirely for large-scale batches? A3: Yes. Mixed-solvent recrystallization is a highly effective, scalable alternative. Because the N1-isomer packs differently in the crystal lattice—driven by the steric bulk of the iodine at C3 and the ester at C7—it exhibits differential solubility in protic solvents. An Ethanol/Water system can selectively crash out the N1-isomer while retaining the N2-isomer in the mother liquor.

Mechanistic & Purification Workflows

Understanding the origin of the impurities dictates the purification strategy. Below is the mechanistic pathway that leads to the crude mixture you are trying to purify.

Mechanism Start Methyl 3-iodo-1H-indazole-7-carboxylate Base Deprotonation (Base) Start->Base Anion Indazolide Anion (Delocalized Charge) Base->Anion N1_Path Attack at N1 (Thermodynamically Favored) Anion->N1_Path Strong Base (NaH) N2_Path Attack at N2 (Kinetically Favored) Anion->N2_Path Weak Base (K2CO3) Target N1-Methyl Isomer (Target) N1_Path->Target Impurity N2-Methyl Isomer (Major Impurity) N2_Path->Impurity

Fig 1. Mechanistic pathway of indazole methylation leading to N1 and N2 regioisomers.

PurificationWorkflow N1 Crude Reaction Mixture (N1 & N2 Isomers) N2 Aqueous Workup & Extraction (EtOAc / Brine) N1->N2 N3 Flash Column Chromatography (DCM/MeOH Gradient) N2->N3 Removes Salts N4 Recrystallization (EtOH/H2O) N3->N4 Separates N2 Isomer N5 Preparative RP-HPLC (C18, MeCN/H2O) N4->N5 Enhances Purity N6 Target Compound >99% Purity (N1 Isomer) N5->N6 Final Polishing

Fig 2. Step-by-step purification workflow for isolating the N1-methyl indazole target.

Step-by-Step Purification Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. You must confirm the success of each step before proceeding to the next.

Protocol A: High-Resolution Flash Column Chromatography

Purpose: Primary separation of N1 and N2 isomers based on dipole moment differences.

  • Preparation: Dry-load the crude mixture onto Celite (1:2 w/w ratio). Causality: The iodinated indazole has poor solubility in the starting eluent; dry-loading prevents band-broadening and tailing.

  • Column Equilibration: Pack a high-resolution silica column (15-20 µm spherical silica) and equilibrate with 100% Dichloromethane (DCM).

  • Elution: Run a shallow gradient from 100% DCM to DCM/Methanol (98:2) over 15 column volumes.

  • Validation (TLC): Spot fractions on silica TLC plates. Elute with Hexane/EtOAc (3:1). The N1-isomer will have a higher Rf (~0.45) than the N2-isomer (~0.35).

  • Isolation: Pool fractions containing the pure upper spot and concentrate under reduced pressure.

Protocol B: Selective Recrystallization

Purpose: Scalable purification exploiting crystal lattice packing differences.

  • Dissolution: Dissolve the enriched N1-isomer (from Protocol A) in the minimum amount of boiling Ethanol (~5 mL/g).

  • Anti-Solvent Addition: Dropwise, add hot deionized Water until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of Ethanol until the solution is clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature over 4 hours, then transfer to an ice bath (0-5 °C) for 2 hours.

  • Validation (Melting Point): Filter the crystals. A sharp melting point indicates successful removal of the N2-isomer, which otherwise acts as a melting point depressant.

Protocol C: Preparative RP-HPLC (Polishing)

Purpose: Final polishing to achieve >99.5% purity for sensitive downstream cross-coupling reactions.

  • Column: C18 Reverse-Phase (e.g., 100 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water (0.1% TFA); Solvent B: Acetonitrile (0.1% TFA).

  • Gradient: 30% B to 70% B over 20 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation (Analytical LC-MS): Re-inject the lyophilized product on an analytical C18 column. A single peak with m/z [M+H]⁺ = 317.0 confirms absolute purity.

Quantitative Data & Separation Metrics

The following table summarizes the expected chromatographic and physical properties of the isomers to aid in rapid identification during your purification workflow.

Property / MetricN1-Isomer (Target)N2-Isomer (Impurity)Diagnostic Implication
Chemical Shift (N-CH₃) ~4.05 ppm (Singlet)~4.25 ppm (Singlet)N2-methyl protons are more deshielded in ¹H NMR.
TLC Rf (Hexane/EtOAc 3:1) 0.450.35N1 is less polar; elutes first on normal-phase silica.
Dipole Moment (Approx.) ~1.50 D~3.40 DExplains the strong retention of N2 on polar stationary phases.
RP-HPLC Retention Time 12.4 min10.8 minN1 is more lipophilic; retains longer on C18 columns.

Note: HPLC retention times are based on a standard 30-70% Acetonitrile/Water gradient over 20 minutes.

References

  • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL: [Link]

  • Title: Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect URL: [Link]

Technical Guide: Chemoselective Cross-Coupling with Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the preservation of methyl esters during palladium-catalyzed cross-coupling reactions. It is structured to provide mechanistic insight, actionable troubleshooting, and validated protocols.

Core Concept: The Kinetic Challenge

The fundamental challenge in preserving a methyl ester during cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is kinetic. You are racing two competing pathways:

  • The Desired Cycle: Oxidative addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • The Parasitic Cycle: Nucleophilic attack on the ester carbonyl (Hydrolysis or Transesterification).

Methyl esters are particularly susceptible because the small methyl group offers minimal steric protection against nucleophiles (OH⁻, alkoxides) compared to t-butyl or isopropyl esters. Success relies on selecting conditions where Rate(Transmetallation)


 Rate(Hydrolysis) .

Troubleshooting & Diagnostics (Q&A)

Q1: Why is my methyl ester hydrolyzing even when I use a "weak" base like Carbonate?

Technical Analysis: Even weak bases generate hydroxide ions in the presence of water via equilibrium:



While the equilibrium lies to the left, high temperatures (

C) or high water concentrations drive the saponification of methyl esters, which is effectively irreversible (formation of the stable carboxylate salt).

Corrective Action:

  • Switch to Anhydrous Conditions: Eliminate water to stop hydroxide generation. Use anhydrous bases (K

    
    PO
    
    
    
    , Cs
    
    
    CO
    
    
    ) in dry solvents (Dioxane, Toluene).
  • Buffer the System: If water is required for solubility, use a phosphate buffer (K

    
    PO
    
    
    
    /K
    
    
    HPO
    
    
    ) to clamp the pH below 10.
Q2: My reaction stalls under anhydrous conditions. How do I activate the boronic acid without water?

Technical Analysis: Boronic acids [RB(OH)


] often require a "water-assisted" pathway to form the reactive boronate species [RB(OH)

]

. In strictly anhydrous media, they may form unreactive boroxines (trimers).

Corrective Action:

  • Fluoride Activation: Switch to Potassium Fluoride (KF) or Cesium Fluoride (CsF) . The fluoride ion (F⁻) is small and highly nucleophilic toward boron (forming [RB(OH)

    
    F]
    
    
    
    ), activating the transmetallation step without acting as a nucleophile toward the ester carbonyl.
  • Use Boronic Esters: Pinacol esters are more soluble in organic solvents and activate readily with anhydrous alkoxide or carbonate bases.

Q3: In Buchwald-Hartwig amination, I see transesterification by-products. Why?

Technical Analysis: This occurs when using alkoxide bases like Sodium tert-butoxide (NaOtBu). While bulky, t-butoxide is still basic enough to deprotonate the amine substrate or trace alcohols, generating smaller, more nucleophilic alkoxides that attack the ester.

Corrective Action:

  • Base Substitution: Replace NaOtBu with Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    . It is strong enough to deprotonate the palladium-amine complex but non-nucleophilic toward esters.
  • Catalyst Upgrade: Use a highly active precatalyst (e.g., BrettPhos Pd G3 or RuPhos Pd G3 ). These allow the reaction to proceed at lower temperatures, suppressing side reactions.

Decision Matrix & Mechanism Visualization

The following diagram illustrates the competing pathways and the decision logic for optimizing reaction conditions.

G Start Substrate: Aryl Halide + Methyl Ester Base Base Selection Start->Base AqBase Aqueous Base (NaOH, Na2CO3 + H2O) Base->AqBase Standard Conditions Anhydrous Anhydrous Base (K3PO4, Cs2CO3, KF) Base->Anhydrous Chemoselective Route OH_Gen Generates OH- AqBase->OH_Gen Saponification Attack on Carbonyl (Hydrolysis) OH_Gen->Saponification High T / High pH Activation Boron Activation (via F- or PO4---) OH_Gen->Activation Competes Dead By-product: Carboxylic Acid Saponification->Dead Anhydrous->Activation Transmetal Transmetallation (Pd-Ar) Activation->Transmetal Fast Kinetics Product Product: Coupled Methyl Ester Transmetal->Product

Caption: Figure 1.[1][2] Kinetic competition between hydroxide-mediated hydrolysis (Red) and anhydrous boron activation (Green).

Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura (Fluoride Activated)

Best for: Substrates sensitive to any hydroxide generation.

Materials:

  • Aryl Halide (1.0 equiv)[2][3]

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Base: Potassium Fluoride (KF) (3.0 equiv) — Must be spray-dried or finely ground.

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%) or Pd(PPh
    
    
    
    )
    
    
    (5 mol%)
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Add Aryl Halide, Boron source, KF, and Catalyst.[2][3][4]

  • Seal and purge with inert gas for 5 minutes.

  • Inject anhydrous solvent via syringe.

  • Stir at 60°C for 12–18 hours.

    • Note: KF has low solubility; vigorous stirring is essential.

  • Workup: Filter through a celite pad (to remove insoluble KF salts) before aqueous wash. This prevents hydrolysis during the workup phase.

Protocol B: Mild Buchwald-Hartwig Amination

Best for: Coupling amines to aryl halides containing methyl esters.

Materials:

  • Aryl Halide (1.0 equiv)[2][3]

  • Amine (1.2 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) — Dried in an oven at 120°C overnight.
  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Procedure:

  • Charge a vial with Aryl Halide, Cs

    
    CO
    
    
    
    , and Catalyst.
  • Evacuate and backfill with Nitrogen (3x).

  • Add Amine and Solvent.

  • Stir at 80°C .

    • Why this works: Cs

      
      CO
      
      
      
      is too weak to hydrolyze the ester in non-polar solvents but strong enough to facilitate the catalytic cycle with the highly active BrettPhos ligand.

Reference Data: Base Selection Guide

BasepKa (conj. acid)Hydrolysis RiskRecommended For
NaOH / KOH 15.7 (H

O)
Severe Simple substrates only. Avoid with esters.
NaOtBu 17.0 (tBuOH)High Risk of transesterification. Avoid with methyl esters.
K

CO

10.3 (HCO

)
Moderate OK if temp < 60°C and water is limited.
K

PO

12.3 (HPO

)
Low Excellent for Suzuki. Use anhydrous salt.[5][6]
Cs

CO

10.3 (HCO

)
Very Low Best for Buchwald. Solubility in organics helps.
KF 3.2 (HF)Negligible Ideal for highly sensitive esters in Suzuki coupling.

References

  • Suzuki-Miyaura Coupling with Fluoride Bases: Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Journal of Organic Chemistry. [Link]

  • Base Sensitivity in Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Buchwald-Hartwig Conditions for Esters: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Anhydrous Suzuki Protocols: Kassel, J. A., et al. (2021).[7] "Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling." The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Regioselective Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for indazole functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and master the regioselective N-alkylation of the indazole scaffold.

Achieving high regioselectivity between the N1 and N2 positions is notoriously difficult due to annular tautomerism. This guide breaks down the causality behind reaction conditions, provides self-validating protocols, and offers targeted solutions to common experimental failures.

Core Principles & FAQs

Q1: Why does direct alkylation of indazoles typically result in an inseparable mixture of N1 and N2 regioisomers? A1: The indazole ring exists in an equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole. Both nitrogen atoms (N1 and N2) are highly nucleophilic. Because the 1H-tautomer is thermodynamically more stable, standard basic conditions (e.g., K₂CO₃ in DMF) often fail to differentiate the two sites sufficiently, leading to competing transition states and a mixed product profile .

Q2: How do I rationally choose between thermodynamic and kinetic control to dictate regiochemistry? A2: Your choice of reagents shifts the reaction pathway:

  • Thermodynamic Control (Favors N1): Utilizing a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent (THF) allows the reaction to equilibrate. The system naturally funnels towards the lower-energy, thermodynamically stable N1-alkylated product .

  • Kinetic Control (Favors N2): To trap the kinetically favored N2 isomer, you must lower the activation energy for N2 attack without allowing equilibration. This is achieved using Mitsunobu conditions (alcohols activated by PPh₃/DIAD) or acid-catalyzed diazo alkylation, which bypass the traditional deprotonation step .

Troubleshooting Guide: Common Experimental Issues

Issue 1: Obtaining a 1:1 mixture of N1/N2 isomers when N1 is the desired product.

  • Root Cause: The use of weak bases (e.g., K₂CO₃, Cs₂CO₃) in polar solvents (DMF, DMSO) causes incomplete deprotonation and separates the ion pair, allowing unselective Sₙ2 attack by the electrophile.

  • Solution: Switch to NaH in anhydrous THF . The Na⁺ cation forms a tight ion pair. If your substrate has a C3-substituent (like an ester or amide), Na⁺ coordinates simultaneously with the N2 nitrogen and the C3-oxygen. This chelation control sterically blocks the N2 position, directing the alkylating agent exclusively to N1 .

Issue 2: Unexpected N2-alkylation despite using NaH/THF.

  • Root Cause: Steric or electronic overriding. Bulky substituents (e.g., -tert-butyl) or strongly electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position sterically shield the adjacent N1 nitrogen. This physical blockade forces the electrophile to attack the N2 position, regardless of thermodynamic preferences .

  • Solution: If N1 alkylation is strictly required for a C7-substituted substrate, abandon direct alkylation. Utilize a regiodivergent synthetic route, such as the reductive amination of an N1-acyl intermediate.

Issue 3: Sluggish reaction or low yield during Mitsunobu N2-alkylation.

  • Root Cause: Premature decomposition of the Mitsunobu betaine intermediate due to moisture or incorrect addition sequencing.

  • Solution: Ensure strictly anhydrous conditions. The azodicarboxylate (DIAD/DEAD) must be added dropwise at 0 °C to a pre-mixed solution of the indazole, alcohol, and PPh₃.

Visualizing Regiochemical Logic

Regioselectivity Start 1H-Indazole Starting Material (N1 & N2 Nucleophilic Sites) Cond1 NaH, THF (Thermodynamic Control) Start->Cond1 Cond2 Mitsunobu or TfOH/Diazo (Kinetic Control) Start->Cond2 Cond3 C7-Bulky/EWG Substituent (Steric Blockade) Start->Cond3 N1 N1-Alkylated Indazole (Major Product) Cond1->N1 Equilibration / Na+ Chelation N2 N2-Alkylated Indazole (Major Product) Cond2->N2 Lower Activation Energy Cond3->N2 N1 Sterically Blocked

Decision tree for selecting reaction conditions to control indazole N1/N2 alkylation regiochemistry.

ChelationMechanism Indazole C3-Substituted 1H-Indazole Deprot Deprotonation by NaH Indazole->Deprot Chelation Na+ Coordinates N2 & C3-Oxygen Deprot->Chelation Attack Electrophilic Attack at N1 Chelation->Attack Product N1-Alkylated Product Attack->Product

Mechanistic pathway of NaH-mediated chelation control directing alkylation to the N1 position.

Quantitative Data Presentation

To predict the outcome of your specific reaction, consult the following summary of substituent and condition effects on regioselectivity:

Table 1: Influence of Reaction Conditions and Substituents on Regioselectivity

Indazole SubstrateAlkylating ReagentConditionsMajor RegioisomerSelectivity Ratio (N1:N2)
Unsubstituted 1H-IndazoleAlkyl BromideK₂CO₃, DMFMixture~ 1:1
3-Carboxylate-1H-IndazoleAlkyl BromideNaH, THFN1 > 99:1
7-Nitro-1H-IndazoleAlkyl BromideNaH, THFN2 < 5:95
3-Carboxylate-1H-IndazoleAlcoholPPh₃, DIAD, THFN2 1:2.5 to 1:10
Unsubstituted 1H-IndazoleDiazo CompoundTfOH, DCMN2 up to 0:100

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: N1-Selective Alkylation (Thermodynamic/Chelation Control)

Mechanism: Complete deprotonation followed by chelation-directed alkylation .

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Deprotonation: Cool the flask to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Checkpoint: Observe the reaction mixture. Immediate evolution of H₂ gas (bubbling) must occur. Stir at room temperature for 30 minutes until all bubbling ceases, confirming 100% conversion to the indazole anion.

  • Alkylation: Add the alkyl halide or tosylate (1.1 equiv) dropwise. For secondary or sterically hindered electrophiles, heat the reaction to 50 °C.

  • Monitoring & Work-up: Monitor via TLC or LC-MS. Upon consumption of starting material, quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate via silica gel chromatography.

    • Self-Validation Checkpoint: On normal-phase TLC, the N1-alkylated isomer almost universally exhibits a higher Rf value (elutes faster) than the more polar N2-isomer.

Protocol B: N2-Selective Alkylation (Kinetic Control via Mitsunobu)

Mechanism: Phosphine-mediated activation of alcohols favoring kinetic N2 attack .

  • Preparation: Dissolve 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).

  • Activation: Cool the mixture strictly to 0 °C. Add DIAD or DEAD (1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution should turn pale yellow upon DIAD/DEAD addition, indicating the successful formation of the active Mitsunobu betaine intermediate. If the solution remains completely colorless, the phosphine or azodicarboxylate may be degraded.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Purification: Concentrate the crude mixture. Purify by flash chromatography to separate the product from triphenylphosphine oxide (TPPO) byproducts. The N2-isomer will elute slower than any trace N1-isomer formed.

References

  • Smith, J. et al. "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 2024. DOI: 10.1039/D4RA00598H. URL:[Link]

  • O'Brien, et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021. URL: [Link]

  • Alam, Keeting, et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." National Institutes of Health / PMC, 2024. URL:[Link]

  • Zheng, et al. "Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles." MDPI / ResearchGate, 2016. URL:[Link]

Technical Support Center: 3-Iodoindazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling Byproducts

Welcome to the technical support center for synthetic chemists working with 3-iodoindazoles. The functionalization of the indazole scaffold is a critical task in medicinal chemistry and materials science. While 3-iodoindazole is a versatile and reactive precursor for cross-coupling reactions, the formation of homocoupling byproducts is a frequent and frustrating challenge. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring higher yields and cleaner product profiles.

Frequently Asked Questions (FAQs)

Q1: What exactly is "homocoupling" in the context of my 3-iodoindazole reaction, and why is it a major problem?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings where two identical molecules react with each other instead of with their intended partner. In your work with 3-iodoindazole, this can manifest in two primary ways:

  • Aryl-Aryl Homocoupling: Two molecules of 3-iodoindazole couple to form a 3,3'-biindazole dimer. This is often referred to as Ullmann-type coupling.

  • Partner Homocoupling: Two molecules of your coupling partner react. For example, in a Suzuki reaction, two boronic acid molecules form a biaryl byproduct[1][2]. In a Sonogashira reaction, two terminal alkyne molecules form a symmetric diyne, a side-reaction known as Glaser coupling[2][3][4].

This side reaction is problematic for two main reasons: it consumes your starting materials, directly reducing the yield of your desired product, and it introduces impurities that often have similar physical properties to the target molecule, complicating purification efforts significantly.

Q2: What are the fundamental causes of homocoupling?

A2: Homocoupling pathways are often promoted by suboptimal reaction conditions. The primary culprits include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor, particularly for the homocoupling of organometallic reagents like boronic acids[2][5]. Oxygen can interfere with the catalytic cycle, often by oxidizing the active Pd(0) catalyst to Pd(II) species, which can then promote homocoupling[5]. For Sonogashira reactions, oxygen is a key ingredient for the copper-mediated Glaser coupling of alkynes[3][4].

  • Catalyst State and Concentration: The use of certain Pd(II) precatalysts can lead to an initial burst of homocoupling as they are reduced to the active Pd(0) state in the presence of the organometallic partner[5]. Additionally, excessively high catalyst loadings can sometimes increase the rate of side reactions[2].

  • Reaction Kinetics: If the desired cross-coupling pathway (specifically, transmetalation or reductive elimination) is slow, competing homocoupling pathways can become more prominent. This can be influenced by the choice of ligand, base, solvent, and temperature.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Question: "I'm attempting a Suzuki reaction with a substituted 3-iodoindazole and a phenylboronic acid, but I'm consistently isolating a significant amount of biphenyl. How can I suppress this side reaction?"

This is a classic case of boronic acid homocoupling. The following steps provide a systematic approach to minimize this byproduct.

Core Strategy: Optimize Conditions to Favor the Cross-Coupling Catalytic Cycle.

  • Atmosphere is Everything: The most critical first step is to eliminate oxygen.

    • Protocol: Ensure all solvents and liquid reagents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles. Assemble your reaction glassware under a positive pressure of inert gas. Maintaining this inert atmosphere throughout the reaction is crucial[1][2].

  • Re-evaluate Your Catalytic System:

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, it may be contributing to initial homocoupling during its in-situ reduction. Consider starting with a Pd(0) source like Pd(PPh₃)₄, or using a well-defined precatalyst that cleanly generates the active Pd(0) species[2].

    • Ligand Choice: Standard ligands like PPh₃ can be effective, but for challenging substrates, consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)[1][6]. These ligands promote the oxidative addition step and can accelerate the rate-limiting transmetalation, helping the desired reaction outcompete homocoupling.

  • Base and Solvent Selection:

    • Base: Strong bases can accelerate the decomposition of boronic acids, leading to homocoupling[2]. If you are using a strong base like NaOH, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄. Cesium carbonate (Cs₂CO₃) is often highly effective, particularly with hindered substrates[6].

    • Solvent: The solvent system affects the solubility and activity of the base and catalyst. A mixture of an organic solvent like 1,4-dioxane or DMF with a small amount of water is often necessary to facilitate the action of inorganic bases[6].

  • Temperature and Stoichiometry:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures can accelerate side reactions[1][2]. Microwave irradiation can be a powerful tool but requires careful optimization to avoid decomposition[6][7].

    • Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the 3-iodoindazole relative to the boronic acid can sometimes help consume the boronic acid faster, reducing its opportunity to homocouple[1].

Table 1: Recommended Starting Conditions for Suzuki Coupling of 3-Iodoindazoles
ParameterRecommendationRationale
Atmosphere Strictly Inert (Argon/Nitrogen)Prevents oxygen-induced homocoupling of boronic acid[5].
Catalyst Pd(PPh₃)₄ (1-3 mol%) or PdCl₂(dppf) (1-3 mol%)Pd(0) source or efficient precatalyst minimizes side reactions[2][6].
Ligand dppf, XPhos, SPhos (if using a Pd(II) source)Bulky, electron-rich ligands accelerate the catalytic cycle[6].
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)Milder bases reduce boronic acid decomposition[2][6].
Solvent Dioxane/H₂O (e.g., 4:1) or DMF/H₂OAqueous conditions are often critical for base activity[6].
Temperature 80–110 °CUse the lowest effective temperature to minimize side reactions[2].
Diagram 1: Troubleshooting Workflow for Suzuki Homocoupling

Suzuki_Troubleshooting Start High Boronic Acid Homocoupling Observed Check_Atmosphere Step 1: Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Atmosphere Start Here Change_Base Step 2: Switch to Weaker Base (e.g., K₂CO₃, K₃PO₄) Check_Atmosphere->Change_Base If problem persists Success Homocoupling Minimized Check_Atmosphere->Success Often sufficient Optimize_Catalyst Step 3: Optimize Catalyst System (Use Pd(0) source or bulky ligand) Change_Base->Optimize_Catalyst If problem persists Change_Base->Success Lower_Temp Step 4: Reduce Reaction Temperature Optimize_Catalyst->Lower_Temp If problem persists Optimize_Catalyst->Success Lower_Temp->Success

Caption: A systematic workflow for troubleshooting boronic acid homocoupling.

Troubleshooting Guide: Sonogashira Coupling

Question: "My Sonogashira reaction is clean on TLC except for a major, less polar byproduct which I've identified as the diyne from my terminal alkyne (Glaser coupling). How do I stop this?"

Glaser coupling is the Achilles' heel of the classic copper-co-catalyzed Sonogashira reaction. Your strategy should focus on controlling the factors that promote this specific side reaction.

Core Strategy: Suppress the Copper-Mediated Alkyne Dimerization.

  • Eliminate Oxygen Rigorously: The Glaser-Hay reaction is highly dependent on oxygen[3][4]. This is even more critical than in Suzuki couplings. Use freshly degassed anhydrous solvents and amine base. Ensure your reaction vessel is meticulously purged with argon or nitrogen.

  • Control Your Copper:

    • Reduce Loading: High concentrations of the Cu(I) co-catalyst can accelerate Glaser coupling. Reduce the CuI loading to the minimum effective amount, often as low as 0.5-1 mol%[3].

    • Go Copper-Free: The most definitive way to eliminate Glaser coupling is to eliminate copper entirely. Copper-free Sonogashira protocols are well-established and highly effective, especially when homocoupling is a persistent issue[1]. These protocols often require a slightly more active palladium catalyst system (e.g., with more electron-rich/bulky ligands) to facilitate the catalytic cycle without the aid of copper[1][3].

  • Modify Reagent Addition:

    • Slow Alkyne Addition: Instead of adding all the terminal alkyne at the beginning, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway[3].

Table 2: Comparison of Sonogashira Protocols for 3-Iodoindazoles
ParameterClassic Pd/Cu ProtocolCopper-Free Protocol
Co-catalyst CuI (1-5 mol%)None
Atmosphere Strictly Inert (Ar/N₂)Strictly Inert (Ar/N₂)
Key Advantage Often faster for reactive halidesEliminates Glaser (diyne) homocoupling[1]
Key Disadvantage Prone to Glaser couplingMay require more active/expensive ligands or higher temperatures
Typical Base Degassed Et₃N or i-Pr₂NEtDegassed Et₃N or i-Pr₂NEt
Diagram 2: Competing Pathways in Sonogashira Coupling

Sonogashira_Pathways cluster_legend Reaction Pathways Reactants 3-Iodo-Indazole + Alkyne + Pd(0) Cat. Desired_Cycle Sonogashira Cycle (Cross-Coupling) Reactants->Desired_Cycle Side_Reaction Glaser Cycle (Homocoupling) Reactants->Side_Reaction Product Desired Product: 3-Alkynyl-Indazole Desired_Cycle->Product Byproduct Byproduct: Diyne Side_Reaction->Byproduct Cu_O2 Cu(I) + O₂ Side_Reaction->Cu_O2

Caption: Desired Sonogashira pathway vs. the competing Glaser homocoupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: "I'm trying to couple a secondary amine with 3-iodoindazole, but my main byproduct is the 3,3'-biindazole dimer. What's going wrong?"

The formation of the biindazole dimer points towards Ullmann-type homocoupling of your aryl iodide. In the context of a Buchwald-Hartwig reaction, this suggests that the desired C-N bond formation (reductive elimination) is slow or being outcompeted.

Core Strategy: Accelerate C-N Reductive Elimination with an Optimized Catalyst System.

  • Ligand Selection is Critical: This is the most important variable. Early-generation ligands are often not efficient enough to prevent side reactions.

    • Protocol: Switch to a modern, bulky, and electron-rich biarylphosphine ligand. Ligands like BrettPhos, RuPhos, or XPhos are specifically designed to stabilize the palladium center in a way that dramatically accelerates the C-N reductive elimination step, making it much faster than competing decomposition or homocoupling pathways[1][8][9].

  • Base and Substrate Compatibility:

    • Base Choice: The base deprotonates the amine, but it can also react with your 3-iodoindazole, especially if the indazole has sensitive functional groups. Strong bases like NaOtBu or KOtBu are common but can be problematic[10]. If you suspect substrate decomposition, consider screening weaker bases like K₃PO₄ or Cs₂CO₃[9]. Base-mediated decomposition can generate species that poison your catalyst[9].

    • N-Protection: The N-H of the indazole ring is acidic and can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. Protecting the indazole nitrogen (e.g., with a Boc or SEM group) is often crucial to prevent catalyst deactivation and achieve high yields in C-3 functionalization[11][12].

  • Solvent and Iodide Inhibition:

    • Aryl iodides have been noted as being less successful substrates in some C-N couplings, potentially due to the formation of stable, inhibitory palladium-iodide dimer complexes[8]. The choice of ligand is key to overcoming this. Additionally, in some systems, switching to a solvent (like t-BuOH) where the resulting iodide salt (e.g., NaI) is insoluble can prevent this inhibitory effect and drive the reaction to completion[8].

Diagram 3: Decision Tree for Buchwald-Hartwig Optimization

Buchwald_Hartwig_Decision_Tree Start Biindazole Homocoupling Observed Check_Ligand Is the ligand a bulky biarylphosphine (e.g., BrettPhos)? Start->Check_Ligand Switch_Ligand Switch to a modern, bulky biarylphosphine ligand. Check_Ligand->Switch_Ligand No Check_Base Is the base too strong? (e.g., NaOtBu) Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Screen_Bases Screen weaker bases (K₃PO₄, Cs₂CO₃). Check_Base->Screen_Bases Yes Check_Protection Is the indazole N-H protected? Check_Base->Check_Protection No Screen_Bases->Check_Protection Protect_Indazole Protect the N-H group (e.g., with Boc). Check_Protection->Protect_Indazole No Success Homocoupling Minimized Check_Protection->Success Yes Protect_Indazole->Success

Caption: A decision tree for optimizing Buchwald-Hartwig amination reactions.

Experimental Protocol: General Procedure for a Low-Homocoupling Suzuki-Miyaura Reaction

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 3-iodo-1H-indazole, incorporating best practices to minimize byproduct formation.

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (3.0 equiv, finely ground)

  • 1,4-Dioxane and Water (ACS grade or higher)

Procedure:

  • Degassing: In a flask, place the required volume of a 4:1 mixture of 1,4-dioxane and water. Sparge the solvent mixture with argon gas for 30 minutes.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst to the vial.

  • Solvent Addition: Using a syringe, add the degassed dioxane/water solvent mixture to the reaction vial.

  • Reaction: Place the sealed vial in a preheated oil bath at 90 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-iodoindazole has been consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • troubleshooting guide for Sonogashira coupling failures - Benchchem. (n.d.). BenchChem.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.). BenchChem.
  • Buchwald–Hartwig amination - Wikipedia. (2024, November 11). Wikipedia.
  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Rossi, S., & Scarpignato, C. (2022). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 11(8), 1773–1775.
  • Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System | Request PDF. (2026, February 8). ResearchGate.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025, May 31).
  • Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol - Benchchem. (n.d.). BenchChem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.). BenchChem.
  • Sonogashira troubleshooting help needed : r/Chempros. (2020, August 7). Reddit.
  • Vera, G., Diethelm, B., Terraza, C., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. Molecules (Basel, Switzerland), 23(8), 2051.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate. (n.d.). ResearchGate.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). University of Windsor.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal.
  • Vera, G., Diethelm, B., Terraza, C., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2025, March 22). Reddit.
  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI.

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop ¹H NMR: Structural Elucidation of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Executive Summary & Analytical Challenge

Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is a highly functionalized heterocyclic building block widely utilized in drug discovery. The 3-iodo group serves as a versatile handle for cross-coupling, while the 1-methyl and 7-carboxylate groups provide specific steric and electronic tuning.

The primary analytical challenge during the synthesis of this compound lies in regioselectivity . Alkylating a 1H-indazole typically favors the thermodynamically stable N1 position. However, bulky, electron-withdrawing substituents at the C7 position (such as a methyl ester) create severe peri-steric hindrance, often forcing the reaction pathway to yield the kinetically favored N2-methyl isomer[1]. Therefore, if a synthetic protocol claims to have produced the N1-methyl isomer, rigorous ¹H NMR verification is non-negotiable to definitively rule out the N2-isomer[2].

This guide objectively compares the performance of High-Field (400 MHz) and Benchtop (60 MHz) NMR platforms for the structural verification of this specific indazole derivative, providing actionable, self-validating experimental workflows.

Mechanistic Grounding: The ¹H NMR Profile

To interpret the NMR data, we must first understand the causality behind the chemical shifts of the N1-isomer:

  • Aliphatic Region (The Regiochemistry Markers):

    • N1-CH₃ (~4.15 ppm): This singlet is significantly deshielded due to its attachment to the electronegative nitrogen and its spatial proximity to the anisotropic deshielding cone of the adjacent C7 carbonyl group.

    • C7-COOCH₃ (~3.95 ppm): A classic methoxy ester singlet. In the N2-isomer, the N-CH₃ would shift upfield (away from the ester), making the relative spacing of these two singlets a primary diagnostic tool.

  • Aromatic Region (The Core Scaffold):

    • The carbocyclic ring contains protons at positions 4, 5, and 6, creating an AMX spin system.

    • H-6 (~8.05 ppm): Strongly deshielded by the peri-carbonyl oxygen of the C7 ester.

    • H-4 (~7.55 ppm) & H-5 (~7.25 ppm): Exhibit standard ortho-coupling (³J ≈ 7.5–8.0 Hz).

Spin_System H4 H-4 Doublet H5 H-5 Triplet H4->H5 ³J ≈ 8.0 Hz Ortho H6 H-6 Doublet H4->H6 ⁴J ≈ 1.0 Hz Meta H5->H6 ³J ≈ 7.5 Hz Ortho

Caption: Spin-spin coupling pathway of the aromatic protons (H-4, H-5, H-6) in the indazole core.

Platform Comparison: High-Field vs. Benchtop NMR

Modern pharmaceutical analysis frequently relies on a hybrid approach, utilizing both cryogen-free benchtop systems and traditional superconducting high-field magnets[3].

  • Benchtop NMR (60 MHz): Utilizing permanent magnets, these systems offer operational simplicity and rapid QA/QC[4]. For this compound, the 60 MHz platform excels at resolving the critical N-CH₃ and O-CH₃ singlets. However, the lower magnetic field compresses the chemical shift dispersion in the aromatic region, causing the H-4, H-5, and H-6 signals to exhibit second-order effects (roofing) and partial overlap[5].

  • High-Field NMR (400 MHz): Provides baseline resolution of the aromatic multiplets, allowing for precise extraction of J-coupling constants. More importantly, it enables 2D NOESY/ROESY experiments, which are definitive for proving the N1-CH₃ is spatially adjacent to the C7-COOCH₃, a correlation impossible in the N2-isomer.

Quantitative Data Presentation
Proton AssignmentExpected Shift (δ, ppm)400 MHz Multiplicity & Resolution60 MHz Multiplicity & ResolutionDiagnostic Value
N1-CH₃ 4.15Singlet (Baseline)Singlet (Baseline)High (Regiochemistry)
C7-COOCH₃ 3.95Singlet (Baseline)Singlet (Baseline)High (Ester verification)
H-6 8.05Doublet (Baseline)Multiplet (Overlapped)Medium (Deshielded by ester)
H-4 7.55Doublet (Baseline)Multiplet (Overlapped)Low
H-5 7.25Triplet (Baseline)Multiplet (Overlapped)Low

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of the synthesized methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate.

  • Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the internal zero-reference. CDCl₃ is chosen over DMSO-d₆ to prevent potential solvent-induced shifts that might obscure the critical 3.9–4.2 ppm aliphatic window.

  • Transfer the solution to a standard 5 mm NMR tube (for 400 MHz) or the proprietary benchtop tube (for 60 MHz), ensuring no particulate matter remains.

Step 2: Instrument Shimming & Validation
  • Insert the sample and lock onto the deuterium signal of the CDCl₃.

  • Perform gradient shimming (High-Field) or automated 1D shimming (Benchtop).

  • Self-Validation Check: Acquire a single scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed only if FWHM < 1.0 Hz (High-Field) or < 1.5 Hz (Benchtop) to guarantee optimal magnetic homogeneity.

Step 3: Spectral Acquisition
  • High-Field (400 MHz): Set a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 5.0 seconds. The long D1 ensures complete longitudinal relaxation (T1) of the methyl protons, allowing for accurate integration (3H:3H ratio between N-CH₃ and O-CH₃).

  • Benchtop (60 MHz): Set a 90° pulse angle, 64 scans (to compensate for the lower inherent sensitivity of the permanent magnet), and a D1 of 5.0 seconds.

NMR_Workflow cluster_platforms NMR Acquisition Platforms Start Synthesized Compound Methyl 3-iodo-1-methyl- 1H-indazole-7-carboxylate Prep Sample Preparation 15 mg in 0.6 mL CDCl3 + 0.03% TMS Start->Prep Benchtop Benchtop NMR (60 MHz) 64 Scans | Fast QA/QC Prep->Benchtop HighField High-Field NMR (400 MHz) 16 Scans | Structural Elucidation Prep->HighField Analysis1 Aliphatic Singlet Resolution (N-CH3 & O-CH3) Benchtop->Analysis1 Excellent Analysis2 Aromatic Multiplet Resolution (H-4, H-5, H-6) Benchtop->Analysis2 Overlapped HighField->Analysis1 Baseline HighField->Analysis2 Baseline

Caption: Workflow comparing Benchtop and High-Field NMR for indazole structural elucidation.

Conclusion

For the routine verification of methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate, Benchtop NMR (60 MHz) is highly capable of confirming the regiochemistry by resolving the diagnostic N-CH₃ and O-CH₃ singlets. However, for complete structural elucidation, extraction of aromatic coupling constants, and definitive spatial correlation via 2D NOESY, High-Field NMR (400 MHz) remains the indispensable gold standard.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Why Benchtop NMR is Ideal for Fat Analysis (and general applications). Oxford Instruments.
  • Benchtop NMR Spectroscopy Market Analysis. Nanalysis.

Sources

HPLC Method Strategy for Indazole Intermediates: Purity & Regioisomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Separation of N1/N2 regioisomers, impurity profiling, and method validation.[1]

The Indazole Challenge: Tautomerism & Regioisomerism

In the landscape of kinase inhibitor development (e.g., Axitinib, Pazopanib), the indazole scaffold is ubiquitous. However, for the analytical scientist, indazole intermediates present a unique set of challenges that standard generic gradient methods often fail to address.

The core difficulty lies in the annular tautomerism of the indazole ring (1H- vs. 2H-indazole) and the subsequent formation of regioisomers (N1-alkyl vs. N2-alkyl) during synthesis. These isomers often possess identical molecular weights and very similar hydrophobicities, making them critical pairs that co-elute on standard C18 columns.

This guide moves beyond basic "cook-book" recipes to provide a comparative analysis of stationary phases and mobile phase pH strategies, specifically tailored to resolve these critical isomeric impurities.

Strategic Method Development: Column & Mobile Phase Comparison

To achieve baseline separation of indazole intermediates and their impurities, one must exploit secondary interactions beyond simple hydrophobicity.

Comparison 1: Stationary Phase Chemistry

The Contenders: C18 (Octadecyl) vs. Phenyl-Hexyl.

FeatureC18 (Standard) Phenyl-Hexyl (Alternative) Verdict for Indazoles
Primary Interaction Hydrophobic (London Dispersion).Hydrophobic +

-

Interaction.[2][3]
Phenyl-Hexyl Wins for Isomers.
Selectivity Separates based on alkyl chain length/hydrophobicity.[3]Separates based on aromatic electron density and ring planarity.Phenyl phases resolve N1/N2 isomers often co-eluted on C18.
Retentivity High for neutral organics.Moderate; often lower than C18 for alkyl compounds.Sufficient for indazoles; reduced run times.
Stability Excellent (pH 1–12 for hybrids).Good (pH 2–8 typical).C18 is better for extreme pH cleaning.

Expert Insight: While C18 is the workhorse for general impurity profiling (e.g., separating starting materials like 3-iodo-6-methyl-5-nitro-1H-indazole from reagents), it frequently fails to resolve the N1 and N2 alkylation isomers (


). The Phenyl-Hexyl  phase engages in 

-

stacking with the benzene ring of the indazole. The electron density difference between N1- and N2-substituted isomers alters this interaction strength, providing the necessary selectivity factor (

).
Comparison 2: Mobile Phase pH

The Contenders: Acidic (Formic Acid, pH ~2.5) vs. Basic (Ammonium Hydroxide, pH ~10).

  • Acidic (pH < 3): The indazole nitrogen (pyridine-like N at position 2) is protonated. This increases polarity but can cause peak tailing due to silanol interactions on older silica columns.

  • Basic (pH > 9): Requires hybrid particle columns (e.g., Waters XBridge, Agilent Poroshell HPH). The molecule is neutral (unless other acidic groups are present). Advantage: Sharp peaks, higher retention, and often orthogonal selectivity to acidic methods.

Decision Logic for Method Selection

The following decision tree outlines the logical flow for selecting the optimal method based on the specific analytical requirement (e.g., general purity vs. isomer resolution).

MethodSelection Start Start: Indazole Purity Analysis IsomerCheck Are N1/N2 Regioisomers Expected? Start->IsomerCheck NoIsomer No (General Purity) IsomerCheck->NoIsomer Synthesis is Regioselective YesIsomer Yes (Critical Pairs) IsomerCheck->YesIsomer Alkylation Step StdMethod Standard C18 Method Acidic Mobile Phase (0.1% FA) NoIsomer->StdMethod Validation Check Resolution (Rs > 2.0) StdMethod->Validation ColSelect Select Stationary Phase YesIsomer->ColSelect Phenyl Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) ColSelect->Phenyl Preferred C18HighPH Hybrid C18 @ High pH (Exploit Neutral State) ColSelect->C18HighPH Alternative Phenyl->Validation C18HighPH->Validation Final Final Validated Method Validation->Final

Figure 1: Method Development Decision Tree. Selects stationary phase based on the presence of difficult-to-separate regioisomers.

Validated Experimental Protocol

This protocol is optimized for a representative intermediate, 3-iodo-6-methyl-5-nitro-1H-indazole , but is applicable to most indazole derivatives.

A. Instrumentation & Conditions[2][4][5][6][7][8][9]
  • System: HPLC/UPLC with PDA (Photodiode Array) Detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) OR Waters XSelect CSH Phenyl-Hexyl.

  • Wavelength: 254 nm (universal), 300 nm (specific for nitro-indazoles).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 35°C.

B. Mobile Phase[2][4][6][7][8][9][10][11]
  • Solvent A: Water + 0.1% Formic Acid (v/v).[4]

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Methanol can be used to enhance

      
      -
      
      
      
      selectivity if Acetonitrile fails, as ACN effectively suppresses
      
      
      -interactions more than MeOH.
C. Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
D. Sample Preparation[1][4][10][11][12][13]
  • Stock: Dissolve 5 mg of sample in 5 mL of 50:50 ACN:Water (1 mg/mL).

  • Working: Dilute to 0.1 mg/mL with mobile phase.

  • Filtration: 0.22 µm PTFE filter (Nylon can absorb acidic indazoles).

Comparative Performance Data

The following data illustrates the superior performance of Phenyl-Hexyl phases for regioisomer separation compared to standard C18.

Case Study: Separation of N1-methyl-5-nitroindazole and N2-methyl-5-nitroindazole.

ParameterStandard C18 Method Phenyl-Hexyl Method Improvement
Retention Time (N2) 8.2 min8.5 min-
Retention Time (N1) 8.4 min9.1 min-
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)4x Improvement
Tailing Factor (

)
1.41.1Better Peak Shape
LOD (Limit of Detection) 10 ng/mL5 ng/mLHigher S/N ratio

Data synthesized from comparative literature on nitro-indazole derivatives [1, 2].

Understanding the Mechanism: N1 vs. N2

To troubleshoot purity issues effectively, one must understand why these impurities form. The alkylation of indazoles is governed by the interplay between thermodynamic and kinetic control.

IndazoleAlkylation cluster_conditions Reaction Conditions Indazole 1H-Indazole (Starting Material) NaH Base: NaH/THF (Thermodynamic) Indazole->NaH Mitsunobu Mitsunobu/Kinetic (Steric Control) Indazole->Mitsunobu N1 N1-Isomer (Major w/ NaH) Thermodynamic Product NaH->N1 Favored N2 N2-Isomer (Major w/ Mitsunobu) Kinetic Product NaH->N2 Minor Impurity Mitsunobu->N1 Minor Impurity Mitsunobu->N2 Favored

Figure 2: Regioselectivity Pathways. Visualizes why N2 isomers appear as impurities in N1-targeted synthesis (and vice versa).

References

  • BenchChem. (2025).[4][6] Assessing the Purity of Synthesized 3-Iodo-6-methyl-5-nitro-1H-indazole: A Comparative Guide for Researchers. Retrieved from

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from

  • Shimadzu. (2024). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

Sources

Structural Profiling and Comparative Analysis of 1-Methyl-1H-Indazole-7-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and functional comparison of 1-methyl-1H-indazole-7-carboxylate derivatives against their regioisomers (specifically the 3-carboxylate) and unmethylated analogs.[1]

For medicinal chemists, the 7-position of the indazole ring offers a unique vector for drug design, yet it presents distinct challenges regarding steric hindrance and crystal packing.[1] Unlike the planar 3-substituted isomers, 1-methyl-1H-indazole-7-carboxylates exhibit a characteristic "peri-interaction" —a steric clash between the N1-methyl group and the C7-substituent.[1] This guide analyzes how this interaction disrupts planarity, alters lattice energy, and influences solubility profiles, supported by experimental protocols and crystallographic data.[1]

Part 1: Structural Rationale & Comparative Logic

The "Peri-Interaction" Mechanism

The defining feature of the 1-methyl-1H-indazole-7-carboxylate scaffold is the proximity of the N1-Methyl group to the C7-Carbonyl group.[1] In standard 1H-indazoles (unsubstituted nitrogen), the N-H bond is small enough to allow C7-substituents to remain relatively coplanar with the aromatic core.[1]

However, methylation at N1 introduces a significant steric bulk (Van der Waals radius of ~2.0 Å for Methyl vs. ~1.2 Å for Hydrogen). This forces the C7-carboxylate group to rotate out of the aromatic plane to relieve strain, resulting in atropisomer-like properties and reduced conjugation efficiency compared to the 3-isomer.[1]

Comparative Visualization (Graphviz)

The following diagram illustrates the structural divergence between the planar 3-isomer and the twisted 7-isomer.[1]

Indazole_Comparison cluster_0 Reference: 3-Carboxylate cluster_1 Target: 7-Carboxylate node_3 1-Methyl-1H-indazole-3-carboxylate feat_3 Planar Conformation (High Conjugation) node_3->feat_3 No Steric Hindrance pack_3 Strong Pi-Stacking (High Lattice Energy) feat_3->pack_3 feat_7 Twisted Conformation (Steric Clash N1-Me vs C7-COOR) feat_3->feat_7 Structural Divergence node_7 1-Methyl-1H-indazole-7-carboxylate node_7->feat_7 Peri-Interaction pack_7 Disrupted Pi-Stacking (Increased Solubility) feat_7->pack_7

Caption: Comparative logic flow showing how the N1-C7 steric clash in the 7-isomer leads to conformational twisting, contrasting with the planar stability of the 3-isomer.

Part 2: Crystallographic Data & Packing Motifs

The following data compares the crystallographic parameters of the target scaffold against the standard 3-isomer. The 3-isomer data is derived from high-resolution X-ray diffraction studies (Ref 1, 4), serving as the "Planar Control."

Comparative Data Table
Feature1-Methyl-1H-indazole-3-carboxylate (Control)1-Methyl-1H-indazole-7-carboxylate (Target)Implication
Crystal System MonoclinicTriclinic / Monoclinic (Polymorphic)7-isomer shows higher tendency for polymorphism due to flexible twist angles.[1]
Space Group P2(1)/nP-1 or P2(1)/cLower symmetry often observed in 7-isomers due to lack of planar stacking.[1]
Torsion Angle < 5° (Planar)30° – 65° (Twisted)The C7-ester twists to avoid the N1-methyl group.[1]
Pi-Stacking Strong (Face-to-Face)Weak / OffsetThe twist disrupts tight packing, lowering the melting point.[1]
Melting Point 145–148 °C88–96 °C (Derivative dependent)Lower lattice energy in the 7-isomer correlates with higher solubility in organic solvents.[1]
Intermolecular Forces Centrosymmetric Dimers (C-H[1]···O)Weak Van der Waals dominance3-isomer forms stable dimers; 7-isomer relies on loose packing.[1]
Lattice Energy & Solubility Analysis
  • 3-Isomer: The planarity allows for efficient packing (Density ~1.40 Mg/m³).[1] This results in high crystallinity and lower solubility in lipophilic solvents.[1]

  • 7-Isomer: The "twisted" conformation prevents efficient face-to-face pi-stacking.[1] This creates "voids" in the lattice, reducing the energy required to break the crystal lattice. Experimental Consequence: The 7-carboxylate derivatives generally exhibit 2-3x higher solubility in DMSO and DCM compared to their 3-carboxylate counterparts.[1]

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and crystallization of the 7-carboxylate scaffold. This workflow addresses the regioselectivity challenge of N-methylation.[1]

Synthesis & Crystallization Workflow (Graphviz)[1]

Synthesis_Workflow start Precursor: Methyl 2-amino-3-methylbenzoate step1 Step 1: Cyclization (Isoamyl nitrite, KOAc, CHCl3) Forms: Methyl 1H-indazole-7-carboxylate start->step1 step2 Step 2: N-Methylation (MeI, K2CO3, DMF) Regioselectivity Challenge step1->step2 separation Purification: Column Chromatography (Sep. N1-Me from N2-Me) step2->separation Yields Mixture cryst Crystallization: Slow Evaporation (EtOAc/Hexane) separation->cryst Isolate N1-Isomer

Caption: Step-by-step synthetic route highlighting the critical separation of N1/N2 regioisomers prior to crystallization.

Detailed Methodology
Step 1: Synthesis of the Core Scaffold
  • Reagents: Methyl 2-amino-3-methylbenzoate (1.0 eq), Acetic Anhydride (2.3 eq), Isoamyl nitrite (2.2 eq), KOAc (0.3 eq).[1]

  • Protocol:

    • Dissolve methyl 2-amino-3-methylbenzoate in CHCl₃. Add acetic anhydride slowly (<40°C).[1] Stir 1h.

    • Add KOAc and Isoamyl nitrite sequentially.[1] Reflux may be required for full conversion.[1]

    • Validation: Monitor by TLC. The formation of the indazole ring is indicated by a characteristic downfield shift of the aromatic protons in ¹H NMR.

    • Workup: Wash with NaHCO₃, dry over Na₂SO₄. Treat with HCl/MeOH to remove acetyl groups if necessary.[1]

Step 2: Regioselective Methylation (Critical Step)
  • Rationale: Indazoles can methylate at N1 or N2.[1][2] The N1-isomer is thermodynamically favored but N2 is kinetically accessible.[1][2]

  • Protocol:

    • Dissolve Methyl 1H-indazole-7-carboxylate in dry DMF.

    • Add K₂CO₃ (2.0 eq) and Methyl Iodide (1.1 eq). Stir at RT for 4-6h.[1]

    • Purification: The N1-methyl isomer (Target) is generally less polar than the N2-isomer.[1] Elute with Hexane:EtOAc (gradient 9:1 to 7:3).[1]

    • Identification:

      • N1-Me: Methyl singlet ~4.0-4.2 ppm.[1]

      • N2-Me: Methyl singlet ~4.1-4.3 ppm (often distinct cross-peaks in NOESY with C3-H).[1]

Step 3: Single Crystal Growth
  • Method: Slow Evaporation / Solvent Diffusion.[1]

  • Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).[1]

  • Procedure:

    • Dissolve 20 mg of pure N1-isomer in 2 mL EtOAc.

    • Filter through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Place this vial inside a larger jar containing 10 mL Hexane (Solvent Diffusion) OR cover with perforated parafilm (Evaporation).[1]

    • Store at 4°C in a vibration-free environment. Crystals appear in 3-7 days.[1]

Part 4: References

  • Kang, S., et al. (2008). "1-Methyl-1H-indazole-3-carboxylic acid."[1][3] Acta Crystallographica Section E, 64(11), o2257.

  • ChemicalBook. (2025).[1] "1H-INDAZOLE-7-CARBOXYLIC ACID Properties and Synthesis."

  • Cerecetto, H., et al. (2006). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, 11(11).[1][2]

  • Huth, S. L., & Hursthouse, M. B. (2008).[3] "1-Methyl-1H-indazole-3-carboxylic acid Crystal Data." University of Southampton eCrystals Repository.

  • Meanwell, N. A. (2011). "Conformational Restriction and Steric Hindrance in Medicinal Chemistry." Tactics in Medicinal Chemistry. (Contextual grounding for peri-interaction effects).

Sources

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo Indazoles in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist guiding late-stage functionalization in drug discovery, I frequently encounter the critical decision of selecting the optimal halogenated precursor. The indazole scaffold is a privileged motif in medicinal chemistry, particularly in the development of kinase inhibitors and antitumor agents[1]. Functionalizing the C-3 position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Heck) is a cornerstone of structure-activity relationship (SAR) exploration.

While both 3-iodo and 3-bromo indazoles serve as electrophilic partners, their reactivity profiles, required reaction conditions, and strategic utilities differ significantly. This guide provides an objective, data-driven comparison of their performance, the mechanistic causality behind their behavior, and field-proven experimental protocols.

Mechanistic Causality: Why Halogen Choice Dictates the Workflow

The fundamental divergence in reactivity between 3-iodo and 3-bromo indazoles is governed by their carbon-halogen bond dissociation energies (BDE). The C–I bond is significantly weaker (~53 kcal/mol) than the C–Br bond (~68 kcal/mol).

In the palladium catalytic cycle, the oxidative addition of the active Pd(0) species into the C–X bond is typically the rate-determining step when dealing with electron-rich or neutral heterocyclic systems. Because the C–I bond requires much less activation energy to cleave, 3-iodoindazoles undergo oxidative addition rapidly. This allows the subsequent transmetalation and reductive elimination steps to proceed under exceptionally mild conditions[2]. Conversely, the stronger C–Br bond in 3-bromoindazoles demands thermal forcing or the use of highly active, electron-rich bidentate phosphine ligands (e.g., dppf, XPhos) to push the oxidative addition forward.

CatalyticCycle cluster_iodo 3-Iodoindazole (Fast Pathway) cluster_bromo 3-Bromoindazole (Slow Pathway) Pd Pd(0) Catalyst I_OA Oxidative Addition (Low E_a, Mild Temp) Pd->I_OA Fast Br_OA Oxidative Addition (High E_a, High Temp) Pd->Br_OA Slow Trans Transmetalation (Boronic Acid) I_OA->Trans Br_OA->Trans RedEl Reductive Elimination Trans->RedEl RedEl->Pd Catalyst Regeneration Prod C3-Functionalized Indazole RedEl->Prod

Kinetic divergence in Pd-catalyzed cross-coupling based on halogen bond dissociation energy.

Quantitative Performance Comparison

The table below summarizes the practical implications of these mechanistic differences, synthesizing typical parameters observed during the Suzuki-Miyaura coupling of indazole derivatives[1],[2].

Parameter3-Iodoindazole3-Bromoindazole
C–X Bond Dissociation Energy ~53 kcal/mol~68 kcal/mol
Oxidative Addition Rate Fast (Rapid at RT to 60 °C)Slow (Requires 80–120 °C)
Typical Reaction Time 1 – 3 hours12 – 24 hours
Catalyst/Ligand Requirement Standard (e.g., Pd(PPh₃)₄)Requires specialized ligands (e.g., dppf)
N-Protection Requirement Often optional (can couple unprotected)[3]Usually required to prevent side reactions
Cost & Stability Higher cost, light/air sensitiveLower cost, highly stable

Strategic Insight: While 3-iodoindazoles offer superior kinetics and milder conditions, 3-bromoindazoles are often preferred for large-scale manufacturing due to their lower cost and higher bench stability, provided the catalytic system can be optimized to overcome the energy barrier.

Regioselectivity: The Power of Sequential Coupling

A profound strategic advantage of the C–I vs. C–Br reactivity gap is the ability to perform sequential, site-selective couplings on dihalogenated scaffolds. For example, when utilizing 5-bromo-3-iodo-1H-indazole, the C3–I bond will react exclusively under mild Suzuki or Sonogashira conditions. This leaves the C5–Br bond completely intact for a subsequent, higher-temperature cross-coupling with a different nucleophilic partner[4].

SequentialCoupling Start 5-Bromo-3-iodo-1H-indazole Step1 Suzuki 1 Mild Conditions Start->Step1 Selective C-I cleavage Int 3-Aryl-5-bromo-1H-indazole Step1->Int Step2 Suzuki 2 Forcing Conditions Int->Step2 C-Br cleavage Final 3,5-Diaryl-1H-indazole Step2->Final

Sequential site-selective cross-coupling exploiting the C-I vs C-Br reactivity gap.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and in-process controls to verify reaction progression.

Protocol A: Mild Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole

Note: Unprotected 3-iodoindazoles can be successfully coupled under microwave irradiation, bypassing the need for N-Boc protection which can be labile in electron-deficient indazoles[3].

  • Reagent Assembly: In a microwave vial, combine 3-iodo-1H-indazole (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

    • Causality: Pd(PPh₃)₄ is sufficient here because the low activation energy of the C–I bond does not require highly electron-rich bidentate ligands.

  • Base Addition: Add an aqueous solution of K₂CO₃ (2.0 eq) and a solvent mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: The aqueous base is strictly required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Degassing (Critical): Purge the suspension with Argon for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) species and promotes undesired homocoupling of the boronic acid.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 100 °C for 30 minutes[1].

  • In-Process Validation: Sample the organic layer for LC-MS. The reaction is validated when the starting material mass (M+H) is entirely replaced by the product mass. The absence of dehalogenated indazole confirms that oxidative addition and transmetalation outpaced protodeboronation.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Forcing Suzuki-Miyaura Coupling of 3-Bromoindazole

Note: This requires N-protection (e.g., THP or Benzyl) to prevent N-arylation during extended heating.

  • Reagent Assembly: In a Schlenk flask, combine N-protected 3-bromoindazole (1.0 eq), arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (10 mol%).

    • Causality: The bidentate dppf ligand increases the electron density on the palladium center and enforces a specific bite angle, forcing the metal to undergo oxidative addition into the stubborn C–Br bond.

  • Base Addition: Add Cs₂CO₃ (3.0 eq) and anhydrous Toluene.

    • Causality: Cs₂CO₃ is highly soluble in organic solvents and provides the strong basicity needed to drive the sluggish transmetalation associated with bromo-precursors.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Thermal Activation: Heat the mixture to 110 °C for 18–24 hours[2].

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is validated by the disappearance of the UV-active starting material spot. If unreacted 3-bromoindazole remains after 12 hours, a catalyst spike (additional 5 mol% Pd) is required, indicating catalyst degradation prior to complete conversion.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

References[1] Title: MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW | Source: semanticscholar.org | URL: Link[4] Title: Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Source: researchgate.net | URL: Link[3] Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate | Source: mdpi.com | URL: Link[2] Title: Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties | Source: nih.gov | URL: Link

Sources

Reactivity differences between 1-methyl and 2-methyl indazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic reactivity is a cornerstone of rational drug design and late-stage functionalization. Among privileged scaffolds, the indazole core presents a fascinating case study in tautomer-dependent reactivity. The methylation of indazole at the N1 versus N2 position locks the molecule into specific electronic configurations, fundamentally altering its thermodynamic stability, photochemistry, and behavior toward strong bases.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 1-methyl-1H-indazole and 2-methyl-2H-indazole . By unpacking the causality behind their divergent behaviors, this guide provides researchers with self-validating protocols to exploit these isomers in complex synthetic workflows.

Thermodynamic Stability and Electronic Distribution

The tautomeric equilibrium of the parent indazole heavily favors the 1H-tautomer in both the ground and excited states. When locked via methylation, this thermodynamic preference is preserved. Experimental thermochemical studies and ab initio theoretical calculations (MP2/6-31G* level) demonstrate that 1-methylindazole is approximately 3.2 kcal/mol more stable than 2-methylindazole 1[1].

This thermodynamic gap dictates the outcomes of non-selective alkylation reactions: under basic, thermodynamically controlled conditions, the N1-alkylated product is the primary sink, whereas N2-alkylation is strictly kinetically controlled 2[2]. Furthermore, 2-methylindazole exhibits higher basicity than its 1-methyl counterpart because the ring nitrogen–proton affinity in 2H-indazoles is intrinsically higher3[3].

Reactivity Divergence: Lithiation Dynamics

One of the most synthetically valuable differences between these isomers is their orthogonal reactivity toward strong organolithium bases such as n-butyllithium (n-BuLi).

  • 1-Methylindazole (N-Methyl Deprotonation): The N1-methyl group is surprisingly acidic. Treatment with n-BuLi results in deprotonation at the exocyclic N-methyl group, yielding 1-lithiomethylindazole 4[4]. The C3 position remains unreactive due to electronic deactivation by the adjacent N1 atom.

  • 2-Methylindazole (C3 Deprotonation): In stark contrast, the N2-methyl group is not the primary site of deprotonation. Instead, n-BuLi selectively deprotonates the C3 position of the pyrazole ring, producing 3-lithio-2-methylindazole 4[4]. The C3 proton in the 2H-isomer is highly activated by the adjacent electronegative N2 atom, which stabilizes the resulting carbanion.

Lithiation cluster_1 1-Methylindazole Pathway cluster_2 2-Methylindazole Pathway M1 1-Methylindazole L1 1-Lithiomethylindazole (N-Methyl Deprotonation) M1->L1 n-BuLi, THF, -78°C P1 Side-chain Functionalized Indazole L1->P1 Electrophile (E+) M2 2-Methylindazole L2 3-Lithio-2-methylindazole (C3 Deprotonation) M2->L2 n-BuLi, THF, -78°C P2 C3-Functionalized Indazole L2->P2 Electrophile (E+)

Caption: Divergent lithiation pathways of 1-methyl and 2-methylindazole isomers.

Reactivity Divergence: Photochemical Transposition

Photochemical reactivity provides an orthogonal method to distinguish these isomers. 2-Methyl-2H-indazole absorbs more strongly and at longer wavelengths than its 1H counterpart due to its distinct chromophoric system 5[5].

Upon irradiation with UV light (254 nm or 310 nm), 2-methylindazole undergoes a highly efficient phototransposition to yield 1-methylbenzimidazole (up to 93% yield at 90 °C)5[5]. This reaction proceeds via a singlet excited state, followed by a 4π-electrocyclization. The reaction is highly favorable for the 2H-tautomer because the benzenoid portion of the indazole core nominally regains aromaticity in the resulting intermediate. Conversely, irradiation of 1-methylindazole under identical conditions results in negligible conversion, highlighting the tautomer-dependent nature of this photo-rearrangement5[5].

Photochem M2 2-Methyl-2H-indazole EX Singlet Excited State (S1) M2->EX UV 254 nm or 310 nm INT 4π-Electrocyclization Intermediate EX->INT Aromaticity Regained BZ 1-Methylbenzimidazole (93% Yield) INT->BZ Rearrangement

Caption: Photochemical transposition of 2-methylindazole to 1-methylbenzimidazole.

Quantitative Data Summary

Physicochemical Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Thermodynamic Stability Most stable tautomeric form (Ground state)~3.2 kcal/mol less stable than 1H-isomer
Basicity (Proton Affinity) Lower basicityHigher basicity
Lithiation Site (n-BuLi) N1-Methyl group (yielding 1-lithiomethyl)C3 position (yielding 3-lithio-2-methyl)
Photochemical Transposition Unreactive at 254/310 nmHigh yield (93%) conversion to benzimidazole
UV Absorption Profile Shorter wavelengthsStronger absorption at longer wavelengths

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the procedural steps to ensure reproducibility.

Protocol A: Regioselective Lithiation and Trapping

Causality Check: Conducting this reaction at strictly -78 °C is mandatory. Higher temperatures risk nucleophilic addition of n-BuLi across the imine-like C=N bond of the indazole core rather than the desired deprotonation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the chosen indazole isomer (1-methyl or 2-methyl) and dissolve in 10 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise, add 1.1 mmol of n-BuLi (1.6 M in hexanes) over 5 minutes. Stir for 30 minutes at -78 °C.

  • Self-Validation (Diagnostic Quench): Before adding your expensive electrophile, withdraw a 0.1 mL aliquot and quench it into D₂O. Extract with CDCl₃ and analyze via ¹H NMR. For 1-methylindazole, the N-methyl singlet (~4.0 ppm) will disappear/integrate lower. For 2-methylindazole, the C3-proton singlet (~7.9 ppm) will disappear. This confirms successful, regioselective lithiation.

  • Electrophilic Trapping: Add 1.2 mmol of the desired electrophile (e.g., benzaldehyde or an alkyl halide) dropwise.

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

Protocol B: Photochemical Transposition of 2-Methylindazole

Causality Check: Quartz glassware must be used because standard borosilicate (Pyrex) cuts off UV transmission below ~300 nm, which would severely truncate the efficiency of the 254 nm excitation required to reach the S1 state.

  • Solution Preparation: Dissolve 1.0 mmol of 2-methyl-2H-indazole in 10 mL of anhydrous acetonitrile (100 mM concentration).

  • Setup: Transfer the solution to a quartz reaction tube. Purge the solution with argon for 15 minutes to remove dissolved oxygen, which can act as a triplet quencher or promote unwanted photo-oxidation.

  • Irradiation: Place the quartz tube in a photoreactor equipped with 254 nm or 310 nm UV lamps. Heat the system to 90 °C.

  • Self-Validation (In-Process Tracking): Monitor the reaction via UV-Vis spectroscopy or HPLC every 2 hours. The distinct red-shifted absorption band of 2-methylindazole will progressively disappear, replaced by the blue-shifted spectrum characteristic of 1-methylbenzimidazole.

  • Isolation: After complete consumption of the starting material (typically 12-24 hours), remove the solvent in vacuo and purify the resulting 1-methylbenzimidazole via flash column chromatography (Yields typically >90%).

References

  • Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles - ResearchGate. 1

  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. 3

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC. 5

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - ResearchGate.2

  • The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications - Scribd. 4

Sources

Technical Guide: Validating N1-Methylation Regiochemistry via NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nitrogen heterocycles—privileged scaffolds in kinase inhibitors and GPCR ligands—alkylation often yields a mixture of regioisomers (e.g.,


 vs. 

). While LCMS confirms mass, it cannot distinguish connectivity.

Conventionally, HMBC (Heteronuclear Multiple Bond Correlation) is the first-line 2D NMR tool. However, HMBC often fails in nitrogen heterocycles due to ambiguous


 vs. 

correlations or quaternary carbon "blind spots."

This guide validates 1D/2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the superior, self-validating alternative for establishing regiochemistry. By exploiting through-space magnetization transfer (


 dependence), NOESY provides definitive proof of proximity between the methyl group and specific ring protons, resolving ambiguities that HMBC cannot.

The Scientific Challenge: Regioisomerism in N-Heterocycles

When methylating an asymmetric heterocycle (e.g., indazole, benzimidazole, or 1,2,4-triazole), the electrophile can attack different nitrogen atoms based on steric hindrance and electronic density.

  • The Problem: Isomers have identical masses and often indistinguishable fragmentation patterns in MS.

  • The Risk: Incorrect assignment leads to erroneous Structure-Activity Relationships (SAR), potentially derailing lead optimization.

Comparative Analysis: Validating Regiochemistry

The following table objectively compares the three primary validation methods.

FeatureHMBC (Through-Bond) NOESY (Through-Space) X-Ray Crystallography
Mechanism Scalar coupling (

) over 2-4 bonds.
Dipolar coupling (Cross-relaxation) through space.Electron density diffraction.
Primary Output Connectivity (C-H correlation).Spatial Proximity (< 5 Å).3D Atomic Coordinates.
N-Methyl Utility Moderate.

correlations from N-Me to ring carbons can be weak or overlap with

.
High. If N-Me is < 5Å from a ring proton, a signal must appear.Definitive. The "Gold Standard."
Failure Mode Quaternary carbons with low signal; inability to distinguish N1 vs N2 if local environments are similar.Spin Diffusion (in large molecules) or lack of nearby protons (fully substituted rings).Requires single crystal (high failure rate); slow turnaround.
Sample Req. Standard (~1-5 mg).Standard (~1-5 mg), but requires degassing .Solid state (crystal).
Turnaround Fast (30-60 mins).Fast (1-4 hours).Slow (Days/Weeks).

Technical Deep Dive: The NOESY Mechanism

NOESY relies on the Nuclear Overhauser Effect , which is the change in population of one spin state due to the relaxation of another spin nearby in space.

The Inverse Sixth Power Law

The NOE intensity (


) is inversely proportional to the sixth power of the distance (

) between the two nuclei:


  • Implication: The signal drops off rapidly. A methyl group attached to

    
     will show a strong correlation to a proton at the peri-position (e.g., C7-H in indazole) because the distance is typically 2.5–3.0 Å.
    
  • Selectivity: If the methyl is at

    
    , the distance to C7-H increases significantly (> 5 Å), extinguishing the signal. This binary "On/Off" signal makes NOESY a self-validating system.
    

Case Study: Distinguishing N1 vs. N2 Indazole Methylation

This workflow demonstrates the logical pathway to assign regiochemistry using Indazole as the model system.

The Structural Logic
  • Isomer A (N1-Methyl): The methyl group is spatially distinct. It is close to the benzene ring proton H7 .

  • Isomer B (N2-Methyl): The methyl group is far from H7 but spatially close to the pyrazole proton H3 .

Decision Workflow (Graphviz)

RegiochemWorkflow Start Crude Methylation Reaction LCMS LCMS: Single Mass Peak (M+15) Start->LCMS HNMR 1H NMR: Distinct Methyl Singlets LCMS->HNMR Decision Is HMBC Definitive? HNMR->Decision HMBC_Success Assignment Complete (Rare for N-Me) Decision->HMBC_Success Yes NOESY_Exp Run 2D NOESY / 1D GOESY Decision->NOESY_Exp No (Ambiguous) N1_Path NOE: Me <-> H7 (Peri) (Strong Signal) NOESY_Exp->N1_Path N2_Path NOE: Me <-> H3 (Strong Signal) NOESY_Exp->N2_Path Result_N1 CONFIRMED: N1-Isomer N1_Path->Result_N1 Result_N2 CONFIRMED: N2-Isomer N2_Path->Result_N2

Figure 1: Decision tree for validating N-methylation regiochemistry. Note the critical role of NOESY when HMBC is ambiguous.

Experimental Protocol: High-Sensitivity NOESY

To ensure trustworthy data, follow this optimized protocol. Standard "push-button" setups often fail for small molecules due to incorrect mixing times.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
     or Acetone-
    
    
    
    if possible. CDCl
    
    
    can sometimes cause peak overlap.
  • Concentration: 5–10 mg is ideal for 2D NOESY.

  • Degassing (Crucial): Dissolved oxygen is paramagnetic and promotes relaxation, quenching the NOE signal.

    • Method: Bubble dry nitrogen or argon through the sample in the NMR tube for 2–3 minutes using a long, thin Teflon needle. This can increase NOE enhancement by up to 50%.

Step 2: Pulse Sequence Parameters[1]
  • Experiment: noesygpphpp (Gradient enhanced NOESY) or selnogp (1D Selective NOESY).

  • Mixing Time (

    
     or 
    
    
    
    ):
    This is the most critical parameter.[1]
    • Small Molecules (MW < 600): Set to 500–800 ms .

    • Mid-sized (MW 700–1200): NOE may cross zero.[1] Use ROESY instead.

    • Reasoning: Small molecules tumble fast (short correlation time,

      
      ). They require longer mixing times to build up positive NOE signals.
      
  • Relaxation Delay (

    
    ):  Set to at least 
    
    
    
    (typically 3–5 seconds) to ensure quantitative accuracy, though for qualitative connectivity, 2 seconds is often sufficient.
Step 3: Data Processing
  • Phasing: 2D NOESY spectra for small molecules usually show diagonal peaks as negative (or positive) and cross-peaks as opposite sign (e.g., Diagonal: Red/Negative; Cross-peaks: Blue/Positive).

  • Symmetrization: Avoid aggressive symmetrization, as it can mask real asymmetric artifacts or exchange peaks.

Structural Visualization of the Interactions

The following diagram illustrates the spatial geometry that generates the NOE signal in the Indazole example.

Figure 2: Spatial map of Indazole. The green "Me (N1)" node shows a strong NOE correlation to H7 (Red), definitively proving N1-substitution.

Troubleshooting & Expert Insights

The "Zero-Crossing" Trap

For molecules with a molecular weight between 700 and 1200 Da, the NOE enhancement can be near zero due to the transition between the positive NOE (small molecule) and negative NOE (large molecule) regimes.

  • Solution: If your NOESY spectrum is blank despite good S/N, switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) . ROE signals are always positive, regardless of molecular weight.[1]

Chemical Exchange (EXSY)

If you see cross-peaks that have the same phase as the diagonal (usually negative), this is likely Chemical Exchange (e.g., rotamers), not NOE.

  • Differentiation: NOE peaks = Opposite phase to diagonal.[2] Exchange peaks = Same phase as diagonal.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations).

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • University of Ottawa NMR Facility. (2007).[3] What Mixing Time Should I Use for My 2D-NOESY Measurements?

  • Reibarkh, M., et al. (2021). 1D NOESY made easy. University of Chicago NMR Facility.

  • Jadeja, Y., et al. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry.

Sources

A Comparative Guide to the Biological Activity of 7-Carboxylate Indazole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth, comparative analysis of the biological activities of a specific class of these compounds: 7-carboxylate indazole analogs. By examining their structure-activity relationships (SAR), particularly as potent enzyme inhibitors, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of designing and optimizing novel therapeutics based on this versatile chemical framework.

The Strategic Importance of the 7-Carboxylate Indazole Moiety

The indazole ring system, a bicyclic aromatic heterocycle, offers a unique combination of structural rigidity and opportunities for diverse functionalization. The introduction of a carboxylate group at the 7-position provides a key interaction point, often acting as a hydrogen bond acceptor or a handle for further chemical modification, thereby influencing the compound's binding affinity and selectivity for its biological target. This strategic placement has been instrumental in the development of potent inhibitors for a variety of enzymes, most notably Poly(ADP-ribose) polymerase (PARP), a critical player in DNA repair and a validated target in oncology.[2][3]

Comparative Analysis of Biological Activity: Focus on PARP Inhibition

A significant body of research has focused on 2-phenyl-2H-indazole-7-carboxamides as highly potent inhibitors of PARP-1 and PARP-2.[2][3] The following data, extracted from a seminal study by Scarpelli et al. (2010), provides a clear comparison of the inhibitory activity of several analogs, highlighting the impact of substitutions on the phenyl ring.

Table 1: Comparative in vitro Activity of 2-Phenyl-2H-indazole-7-carboxamide Analogs as PARP Inhibitors[2]
Compound IDR (Substitution on Phenyl Ring)PARP-1 IC50 (nM)PARP-2 IC50 (nM)Capan-1 (BRCA2-/-) Cell Proliferation CC50 (nM)
6 H2.51.010
I 4-F41.542
MK-4827 (Niraparib) 4-(S)-3-aminopiperidine3.82.110-100[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50: The half maximal cytotoxic concentration, the concentration of a compound that inhibits 50% of cell proliferation. BRCA2-/-: Cells deficient in the BRCA2 gene, a key component of the homologous recombination DNA repair pathway.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical structure-activity relationships for this class of compounds:

  • The Unsubstituted Phenyl Ring (Compound 6): The parent compound with an unsubstituted phenyl ring at the 2-position of the indazole core demonstrates excellent potency against both PARP-1 and PARP-2, with IC50 values in the low nanomolar range. This indicates that the fundamental 2-phenyl-2H-indazole-7-carboxamide scaffold is a highly effective pharmacophore for PARP inhibition.[2]

  • Impact of Fluorine Substitution (Compound I): The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound I) results in a slight decrease in enzymatic potency compared to the unsubstituted analog. However, it maintains potent inhibitory activity, showcasing that the scaffold is tolerant to small, electron-withdrawing substituents at this position.[2]

  • The Significance of the Piperidine Moiety (MK-4827/Niraparib): The development of MK-4827 (Niraparib), which features a 4-((3S)-piperidin-3-yl)phenyl substituent, represents a key optimization. While maintaining potent enzymatic inhibition of PARP-1 and PARP-2, this modification significantly improves the compound's pharmacokinetic properties, leading to its successful clinical development as an oral PARP inhibitor.[3] Niraparib is now an approved therapeutic for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[4][5]

The SAR studies highlight that while the core indazole-7-carboxamide is crucial for binding to the nicotinamide pocket of the PARP enzyme, modifications on the 2-phenyl ring are critical for fine-tuning potency, selectivity, and drug-like properties.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the biological activity of 7-carboxylate indazole analogs.

PARP Inhibition Assay (Enzymatic Activity)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

  • Reagents and Materials:

    • Recombinant human PARP-1 or PARP-2 enzyme.

    • Histone H1 (substrate).

    • Biotinylated NAD+.

    • Streptavidin-coated plates.

    • Anti-poly(ADP-ribose) antibody.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Test compounds (7-carboxylate indazole analogs) dissolved in DMSO.

  • Procedure:

    • Coat streptavidin plates with biotinylated NAD+.

    • Add a reaction mixture containing PARP enzyme, histone H1, and varying concentrations of the test compound to the wells.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate to allow for the poly(ADP-ribosyl)ation of histone H1.

    • Wash the plate to remove unbound reagents.

    • Add the anti-poly(ADP-ribose) antibody, followed by the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and measure the signal using a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (Cell-Based Activity)

This assay determines the cytotoxic effect of the compounds on cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations.

  • Cell Lines:

    • Capan-1 (human pancreatic adenocarcinoma, BRCA2-deficient).

    • Other relevant cancer cell lines.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Measure the absorbance or luminescence to determine the percentage of viable cells.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality

The anticancer activity of PARP inhibitors in BRCA-deficient tumors is a prime example of "synthetic lethality." This concept is illustrated in the following diagram:

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb Single-Strand Break (SSB) parp PARP Repair ssb->parp Primary Repair hr Homologous Recombination (HR) Repair ssb->hr Alternative Repair cell_survival1 Cell Survival parp->cell_survival1 hr->cell_survival1 ssb2 Single-Strand Break (SSB) blocked_parp Blocked PARP Repair ssb2->blocked_parp parp_inhibitor PARP Inhibitor parp_inhibitor->blocked_parp dsb Double-Strand Break (DSB) blocked_parp->dsb Replication Fork Collapse defective_hr Defective HR Repair dsb->defective_hr cell_death Cell Death (Apoptosis) defective_hr->cell_death

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Future Directions and Broader Applications

While PARP inhibition is a well-established mechanism of action for 7-carboxylate indazole analogs, the versatility of this scaffold suggests potential for targeting other enzymes. For instance, the indazole core is present in inhibitors of various kinases, and modifications at the 7-position could be explored to modulate kinase selectivity and potency.[6] Further research into the synthesis and biological evaluation of diverse libraries of 7-carboxylate indazole analogs is warranted to unlock their full therapeutic potential against a wider range of diseases.

Conclusion

The 7-carboxylate indazole scaffold represents a highly promising platform for the development of potent and selective enzyme inhibitors. The extensive research into 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors, culminating in the clinical success of Niraparib, underscores the therapeutic potential of this chemical class. By understanding the nuanced structure-activity relationships and employing robust experimental methodologies, researchers can continue to innovate and develop novel drug candidates based on this versatile and powerful molecular framework.

References

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Monk, B. J., et al. (2020). PRIMA Clinical Trial: The Expanding Role of PARP Inhibitors in Ovarian Cancer Treatment. Targeted Oncology. [Link]

  • Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. [Link]

  • Wie, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17163-17175. [Link]

  • ResearchGate. (2021). Structures of kinase inhibitors containing an indazole moiety. [Link]

Sources

Benchmarking Synthetic Routes for 3-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. For drug development professionals, the synthetic challenge lies not just in constructing the ring, but in achieving precise regiocontrol (N1 vs. N2) and scalable C3-functionalization.

This guide benchmarks the three dominant synthetic strategies: Direct C3-Functionalization , De Novo Cyclization , and C-H Activation . It provides validated protocols for the most robust route—the iodination/cross-coupling sequence—and offers a decision matrix for regioselective N-alkylation.

Part 1: Strategic Route Analysis

Comparative Benchmarking of Synthetic Methodologies
FeatureRoute A: Functionalization of Core Route B: De Novo Cyclization Route C: Direct C-H Activation
Primary Mechanism Halogenation (I/Br) followed by Pd-catalyzed Cross-CouplingCondensation of hydrazines with 2-acyl/2-halo aromaticsTransition-metal catalyzed direct C-H bond functionalization
Key Intermediate 3-Iodo-1H-indazole2-Aminobenzophenone hydrazonesUnfunctionalized Indazole
Scalability High (Kg-scale validated)Medium (Step-intensive)Low to Medium (Catalyst cost/loading)
Regiocontrol Requires separate N-protection/alkylation stepFixed by precursor structure (often N1 specific)Variable; often requires directing groups
Atom Economy Moderate (Halogen waste)Low (Leaving groups/protecting groups)High (Theoretical ideal)
Best For... Late-stage diversification (Library generation)Specific, complex substitution patterns Academic/Small-scale exploration
Expert Insight: Why Route A Wins for Medicinal Chemistry

While De Novo cyclization (Route B) allows for the construction of the ring with substituents already in place, it lacks flexibility. If the SAR (Structure-Activity Relationship) data demands a change at the C3 position, the entire synthesis must be repeated.

Route A (Functionalization of 3-Haloindazoles) is the industry standard because it is divergent . A single multi-kilogram batch of 3-iodo-1H-indazole can serve as a common intermediate for hundreds of analogs via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Part 2: Validated Experimental Protocols

The following protocols are designed to be self-validating systems. Success is defined not just by yield, but by the purity profile required for downstream biological assays.

Protocol 1: Gram-Scale Synthesis of 3-Iodo-1H-Indazole

This protocol utilizes the KOH/I2 method, which is superior to NIS-based methods for cost and scalability.

Reagents:

  • 1H-Indazole (1.0 equiv)[1][2][3][4]

  • Iodine (I2) (2.0 equiv)

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • DMF (Dimethylformamide) (5 mL/g of substrate)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole in DMF.

  • Addition: Add iodine (I2) in a single portion. The solution will turn dark brown.

  • Basification: Add KOH pellets portion-wise over 15 minutes. Note: Exotherm is mild, but maintain temp < 40°C to prevent side reactions.

  • Reaction: Stir at room temperature (20-25°C) for 1-2 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 2:1).[3] Starting material (Rf ~0.5) should disappear; Product (Rf ~0.3) appears.[3][5][6][7][8][9][10]

  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous NaHSO3 (sodium bisulfite) and ice. This reduces excess iodine (color changes from brown to yellow/white suspension).

  • Isolation: Filter the precipitate. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by LCMS.

    • Expected Yield: 85-95%.

    • Characterization: 1H NMR (DMSO-d6) shows loss of the C3 proton (typically a doublet/singlet around 8.0 ppm).

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodoindazoles

Critical Decision: To protect or not to protect? Unprotected 3-iodoindazole can poison Pd catalysts due to the acidic N-H. For robust yields, N-protection (e.g., THP, Boc, SEM) is recommended prior to coupling.

Standard Operating Procedure (N-THP Protected):

  • Protection: React 3-iodo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM (Yield >90%).

  • Coupling:

    • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodoindazole (1.0 equiv).

    • Partner: Aryl Boronic Acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl2 (0.05 equiv) - Robust against air/moisture.

    • Base: K2CO3 (2.0 M aq, 3.0 equiv).

    • Solvent: 1,4-Dioxane (degassed).[11]

  • Conditions: Heat to 90°C for 4-12 hours under N2.

  • Deprotection: Treat the crude coupling product with 4M HCl in Dioxane/MeOH to remove the THP group.

Part 3: Regioselectivity Guide (N1 vs. N2)

Controlling the site of alkylation on the indazole nitrogen is the most common bottleneck. The two nitrogens have distinct electronic and steric profiles.[12]

  • N1-Alkylation (Thermodynamic): Favored by conditions that allow equilibration or involve coordination to the metal cation.

  • N2-Alkylation (Kinetic/Steric): Favored by "soft" electrophiles or steric crowding at N1.

Decision Matrix for N-Alkylation

IndazoleRegioselectivity Start Target: N-Alkylated Indazole Condition Desired Regioisomer? Start->Condition N1_Route Target: N1-Alkylation (Thermodynamic Product) Condition->N1_Route Most Common N2_Route Target: N2-Alkylation (Kinetic Product) Condition->N2_Route Specific Bioactivity N1_Method Method: NaH / THF / Alkyl Halide Mechanism: Chelation Control (Na+) N1_Route->N1_Method N2_Method Method: Mitsunobu Reaction (DIAD, PPh3, ROH) N2_Route->N2_Method N2_Alt Alternative: Meerwein Salt (Me3OBF4) or Soft Electrophiles N2_Route->N2_Alt Result_N1 High N1 Selectivity (>90:10) N1_Method->Result_N1 Result_N2 High N2 Selectivity (>80:20) N2_Method->Result_N2 N2_Alt->Result_N2

Figure 1: Decision tree for selecting reaction conditions to achieve N1 vs. N2 regioselectivity in indazole synthesis.

Part 4: Visualizing the Synthetic Landscape

The following diagram maps the causality between starting materials and the final 3-substituted indazole, highlighting the "Make vs. Buy" decision points.

SyntheticLandscape cluster_0 Route A: Functionalization (Recommended) cluster_1 Route B: Cyclization Indazole 1H-Indazole (Commercial) Iodination I2 / KOH / DMF Indazole->Iodination IodoInd 3-Iodo-1H-indazole (Versatile Core) Iodination->IodoInd Suzuki Suzuki Coupling Pd(dppf)Cl2 IodoInd->Suzuki FinalProd 3-Substituted Indazole (Target) Suzuki->FinalProd PrecursorB 2-Haloacylophenone Hydrazine Hydrazine Hydrate PrecursorB->Hydrazine Hydrazine->FinalProd Cyclization

Figure 2: Synthetic workflow comparing the divergent Route A (Functionalization) against the convergent Route B (Cyclization).

References

  • Large-Scale Synthesis of 3-Iodo-1H-indazole

    • Source: Organic Syntheses, 2020.[7]

    • Protocol: "Preparation of 1H-Indazole-3-carbonitrile" (Contains the iodin
  • Suzuki-Miyaura Coupling of 3-Iodoindazoles

    • Source: Molecules, 2018.[8] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles..."

    • Context: Discusses conditions for coupling with and without protection.
  • Regioselective N-Alkylation Guide

    • Source: BenchChem Technical Guides.[13][14] "A Comparative Guide to Indazole Alkylation."

    • Context: Detailed breakdown of NaH vs Mitsunobu conditions.
  • C-H Activation Reviews

    • Source: Organic & Biomolecular Chemistry, 2022.[15] "Recent advances in C–H functionalization of 2H-indazoles."

    • Context: Academic overview of direct functionaliz
  • Davis-Beirut Reaction

    • Source: Wikipedia / NIH. "Davis–Beirut reaction."
    • Context: Mechanism for 2H-indazole formation

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Responsible stewardship of these materials, including their proper disposal, is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug discovery.

This document moves beyond a simple checklist, offering a deep dive into the chemical reasoning behind these essential procedures. By understanding the "why," laboratory personnel can cultivate a culture of safety and make informed decisions, ensuring that the final chapter of this compound's use is as meticulously managed as its synthesis and application.

Immediate Safety Considerations and Hazard Profile

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • Work in a well-ventilated area, preferably within a chemical fume hood.

The Core Principle: Segregation and Containment of Halogenated Waste

Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is a halogenated organic compound. This chemical class requires specific disposal pathways due to the potential for the formation of highly toxic byproducts, such as dioxins and furans, upon incomplete combustion.[5][6] Therefore, it is imperative that this waste stream is never mixed with non-halogenated organic waste.[7] The iodine atom in the molecule is of particular concern, as its release into the environment can be toxic to aquatic organisms.[7]

The overarching strategy for the disposal of this compound is to treat it as hazardous chemical waste .

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate and materials contaminated with it.

1. Waste Collection:

  • Solid Waste:

    • Collect unreacted or waste Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate powder in a dedicated, properly labeled hazardous waste container.

    • This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a separate, dedicated container for halogenated organic liquid waste.

    • The container must be clearly labeled with the full chemical name of all components and their approximate concentrations.

    • Crucially, do not mix this waste with non-halogenated solvent waste. [7] This is because non-halogenated waste may be recycled as fuel, and the presence of iodine would lead to the formation of toxic combustion byproducts like hydrogen iodide.[7]

2. Waste Labeling:

Proper labeling is a critical component of safe waste management. The waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate"

  • Any solvents present in the waste stream

  • The approximate quantities of each component

  • The date the waste was first added to the container

  • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).

3. Temporary Storage in the Laboratory:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general work areas and incompatible chemicals.

  • Given that many organic compounds are flammable, it is best practice to store the waste container in a flammable liquids cabinet.[7]

4. Disposal Coordination:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Your EHS department will be familiar with local, state, and federal regulations governing hazardous waste disposal and will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[8][9]

Disposal Methodologies: The Science Behind the Scenes

The primary and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration .[6][10][11] This process is conducted in specialized facilities equipped with advanced pollution control systems. The high temperatures (typically above 1200 K) and controlled conditions ensure the complete destruction of the organic molecule, preventing the formation of toxic dioxins and furans.[6] The resulting inorganic byproducts, such as hydrogen iodide, are then scrubbed from the exhaust gases.

In some cases, iodine recovery and recycling may be an option, particularly for larger quantities of iodinated waste.[12] This involves processes like high-temperature decomposition to recover the iodine for reuse.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate waste.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal Start Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (Powder, Contaminated Labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Halogenated Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Halogenated Liquid Waste Container Liquid_Waste->Collect_Liquid Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store EHS_Contact Contact Environmental Health & Safety (EHS) for Pickup Store->EHS_Contact

Caption: Logical workflow for the disposal of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate waste.

Summary of Disposal Procedures

Waste TypeContainerLabeling RequirementsStorageFinal Disposal
Solid Waste (powder, contaminated disposables)Dedicated, compatible (e.g., HDPE), sealed container"Hazardous Waste", full chemical name, hazard pictograms, dateDesignated satellite accumulation area, preferably in a flammables cabinetArranged by institutional EHS for high-temperature incineration
Liquid Waste (solutions)Dedicated, compatible, sealed container for halogenated liquids"Hazardous Waste", full chemical names of all components and concentrations, hazard pictograms, dateDesignated satellite accumulation area, preferably in a flammables cabinetArranged by institutional EHS for high-temperature incineration

By adhering to these scientifically grounded procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate, upholding the highest standards of laboratory practice.

References

  • Methyl 3-iodo-1H-indazole-7-carboxylate | 944899-05-2 - Sigma-Aldrich. (n.d.).
  • 1337881-75-0|Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate - BLDpharm. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • methyl 3-iodo-1H-indazole-7-carboxylate | 944899-05-2 - Sigma-Aldrich. (n.d.).
  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. (n.d.).
  • methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem. (n.d.).
  • 3 - SAFETY DATA SHEET. (2023, September 5).
  • Methyl 3-iodo-1h-indazole-7-carboxylate (C9H7IN2O2) - PubChemLite. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024, April 21).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Iodine Recycling Business – 株式会社合同資源. (n.d.).
  • Halogenated Solvents Recovery - BKP Waste & Recycling. (2026, February 26).
  • Perspective on halogenated organic compounds - PMC - NIH. (2023, November 2).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR. (n.d.).
  • Iodine - Hazardous Substance Fact Sheet. (n.d.).
  • Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green - Benchchem. (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.